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  • Product: 2-(3,4-Dimethoxyphenyl)phenol
  • CAS: 1177240-21-9

Core Science & Biosynthesis

Foundational

Metabolic Stability of 2-(3,4-Dimethoxyphenyl)phenol in Human Liver Microsomes: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance. Early assessment of metabolic lability is therefore a cornerstone of modern drug discovery, enabling the prioritization of compounds with favorable properties. This guide provides a comprehensive technical overview of the principles and practices for evaluating the metabolic stability of 2-(3,4-Dimethoxyphenyl)phenol using human liver microsomes (HLMs). We delve into the enzymatic basis of its metabolism, present a detailed, field-proven experimental protocol, and outline the bioanalytical and data interpretation workflows necessary for generating robust and actionable insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement in vitro metabolic stability assays.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A compound that is too rapidly metabolized by the body will struggle to achieve and maintain therapeutic concentrations, leading to low bioavailability and a short duration of action.[1][2] Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity and undesirable drug-drug interactions.[1]

The liver is the primary organ of drug metabolism, equipped with a vast arsenal of enzymes designed to biotransform foreign compounds (xenobiotics) into more water-soluble derivatives that can be easily excreted.[3][4] In vitro models that replicate this hepatic metabolism are invaluable tools for early-stage drug discovery.[5][6][7] Among these, liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—are a cost-effective, high-throughput, and widely used system.[8] They contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of approximately 60% of marketed drugs.[3][9]

This guide focuses on 2-(3,4-Dimethoxyphenyl)phenol, a molecule featuring two key structural motifs: a phenol ring and a dimethoxy-substituted phenyl ring (veratrole moiety). Phenolic groups are common in both natural products and synthetic drugs and are susceptible to both Phase I (oxidation) and Phase II (conjugation) metabolism. The dimethoxyphenyl structure is also a frequent substrate for metabolic enzymes.[10][11] Understanding the metabolic fate of this specific compound serves as an excellent practical case study for the broader principles of metabolic stability assessment.

Core Enzymatic Principles in Microsomal Metabolism

The metabolic transformation of xenobiotics is broadly categorized into two phases. Liver microsomes are a primary source for the enzymes mediating these reactions.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically through oxidation, reduction, or hydrolysis.[12][13] The most important enzymes in this phase are the CYPs, a superfamily of heme-containing monooxygenases.[4][12] In the context of 2-(3,4-Dimethoxyphenyl)phenol, CYPs are expected to catalyze two primary reactions:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings.

  • O-Demethylation: The removal of a methyl group from one of the methoxy substituents, converting it to a hydroxyl group.

These reactions are oxidative and require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH) , which provides the necessary reducing equivalents for the CYP catalytic cycle.[9]

Phase II Metabolism: The Role of UDP-Glucuronosyltransferases (UGTs)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with an endogenous molecule, greatly increasing its water solubility and facilitating excretion.[9] For phenolic compounds, the most significant Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are also present in the lumen of the endoplasmic reticulum and are therefore found in liver microsomes.[14]

To study UGT activity in vitro, the reaction requires the cofactor Uridine Diphosphate-Glucuronic Acid (UDPGA) . Furthermore, because the active site of UGTs is within the microsomal lumen, a pore-forming agent like alamethicin is often added to disrupt the vesicle membrane and ensure the cofactor can access the enzyme.[3][5]

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step protocol for assessing the metabolic stability of 2-(3,4-Dimethoxyphenyl)phenol in human liver microsomes. The design includes controls that validate the integrity of the experimental system.

Materials and Reagents
  • Test Compound: 2-(3,4-Dimethoxyphenyl)phenol, 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[5][15]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or 1 mM NADPH stock solution.

  • Positive Controls: High-turnover compound (e.g., Verapamil) and low-turnover compound (e.g., Imipramine) to validate microsomal activity.[16]

  • Termination Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

Step-by-Step Incubation Procedure

The causality behind each step is explained to ensure a deep understanding of the methodology.

  • Prepare Master Mix (Pre-incubation):

    • Action: In a microcentrifuge tube on ice, combine the KPO4 buffer, liver microsomes, and the test compound solution. The final concentrations in the incubation should be 0.5 mg/mL microsomal protein and 1 µM test compound.[3][15] The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

    • Rationale (Expertise): Preparing a master mix ensures uniformity across all time points. Keeping the microsomes on ice is critical to prevent enzymatic degradation before the reaction is intentionally started.[15] The 1 µM substrate concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[15]

  • Pre-warm the Incubation Mixture:

    • Action: Pre-incubate the master mix for 5-10 minutes at 37°C in a shaking water bath.

    • Rationale (Trustworthiness): This step ensures that the reaction is initiated at the optimal physiological temperature for the enzymes.

  • Initiate the Metabolic Reaction:

    • Action: Add the NADPH solution to the pre-warmed master mix to a final concentration of 1 mM.[3] Vortex gently to mix. This is your Time 0 point.

    • Rationale (Expertise): The addition of the NADPH cofactor is the specific trigger that starts the CYP450-mediated Phase I metabolism.[5][15]

  • Time-Point Sampling:

    • Action: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[3][16]

    • Rationale (Logic): Sampling over a time course allows for the determination of the rate of disappearance of the parent compound.

  • Terminate the Reaction:

    • Action: Immediately add the sampled aliquot to a tube or well containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.

    • Rationale (Trustworthiness): Acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates those proteins from the solution. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

  • Control Incubations (Self-Validation):

    • No-Cofactor Control: Run a parallel incubation for the longest time point (60 min) without adding NADPH.

    • Rationale: This control verifies that the disappearance of the compound is dependent on NADPH-mediated enzymatic activity and not due to non-specific binding or chemical instability in the matrix.[3]

    • No-Microsome Control (Buffer Stability): Run an incubation with the compound in buffer and NADPH, but without microsomes.

    • Rationale: This control checks for the inherent chemical stability of the compound under the assay conditions.

  • Sample Processing:

    • Action: Centrifuge the terminated samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Action: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Rationale (Logic): This step clarifies the sample, removing particulate matter that could interfere with the analytical instrumentation.[3]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis prep_master Prepare Master Mix on Ice: Buffer + HLM + Test Compound pre_warm Pre-warm Mixture to 37°C prep_master->pre_warm initiate Initiate Reaction: Add NADPH (Time 0) pre_warm->initiate incubate Incubate at 37°C initiate->incubate sample_t Sample at Time Points (0, 5, 15, 30, 45 min) incubate->sample_t terminate Terminate Reaction: Add Cold ACN + Internal Std sample_t->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing: Calculate t½ & CLint lcms->data

Caption: Workflow for the in vitro metabolic stability assay in liver microsomes.

Predicted Metabolic Pathways

The chemical structure of 2-(3,4-Dimethoxyphenyl)phenol suggests several likely points of metabolic attack by Phase I and Phase II enzymes.

  • Phase I (CYP-mediated):

    • O-Demethylation (Major): The methoxy groups at positions 3 and 4 are electron-rich and are prime targets for CYP enzymes, leading to the formation of catechols or other hydroxylated phenols.[11][17][18]

    • Aromatic Hydroxylation (Minor): Direct hydroxylation on either of the aromatic rings is also possible, though often a slower reaction compared to O-demethylation.

  • Phase II (UGT-mediated):

    • Glucuronidation: The existing phenolic hydroxyl group, as well as any new hydroxyl groups formed during Phase I metabolism, are excellent substrates for UGTs, leading to the formation of glucuronide conjugates.

Diagram of Potential Metabolic Transformations

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(3,4-Dimethoxyphenyl)phenol (Parent Compound) met1 O-Demethylated Metabolite parent->met1 CYP-mediated O-Demethylation met2 Aromatic Hydroxylated Metabolite parent->met2 CYP-mediated Hydroxylation conj1 Parent-Glucuronide parent->conj1 UGT-mediated (requires UDPGA) conj2 Metabolite-Glucuronide met1->conj2 UGT-mediated (requires UDPGA) met2->conj2

Caption: Predicted metabolic pathways for 2-(3,4-Dimethoxyphenyl)phenol.

Bioanalytical Methodology: LC-MS/MS

The quantification of the test compound from the complex microsomal matrix requires a highly sensitive and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this application.[6][19][20][21]

  • Chromatography (LC): A reversed-phase C18 column is typically used to separate the parent compound from matrix components and any potential metabolites.[19][20] A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), provides robust separation.

  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion (precursor ion) of the compound and a specific fragment ion generated upon collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the biological matrix.[20]

  • Quantification: The concentration of the parent compound remaining at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Analysis and Interpretation

The primary output of the metabolic stability assay is the rate at which the parent compound is eliminated. This is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][2]

  • Determine Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

  • Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line, determined by linear regression, is the negative elimination rate constant (-k).

    • Slope = -k

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): Intrinsic clearance describes the maximum metabolic capacity of the liver enzymes for the compound, normalized to the amount of protein in the assay.[1][2]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / Amount of Protein (mg))

Sample Data Presentation and Interpretation
ParameterVerapamil (High-Turnover Control)Test CompoundImipramine (Low-Turnover Control)
Slope (k) -0.027-0.009-0.005
t½ (min) 25.777.0>120
CLint (µL/min/mg) 53.918.0<11.5
Classification High ClearanceIntermediate ClearanceLow Clearance

Interpretation:

  • Low Clearance (CLint < 15 µL/min/mg): The compound is metabolized slowly. It is likely to have a longer in vivo half-life and higher bioavailability.[1]

  • Intermediate Clearance (CLint 15-45 µL/min/mg): The compound shows moderate metabolic turnover.[1][2]

  • High Clearance (CLint > 45 µL/min/mg): The compound is rapidly metabolized. This can be a liability, potentially leading to poor oral bioavailability and a short half-life in vivo.[1][2]

In this example, 2-(3,4-Dimethoxyphenyl)phenol would be classified as a compound with intermediate metabolic stability.

Conclusion and Strategic Next Steps

This guide has provided a comprehensive framework for assessing the metabolic stability of 2-(3,4-Dimethoxyphenyl)phenol in human liver microsomes. The protocol described is robust, self-validating, and yields actionable data that is critical for decision-making in drug discovery programs.

The classification of this compound as having intermediate clearance suggests that while its metabolic lability is not a major immediate concern, it warrants further investigation. Strategic next steps would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed. This helps in understanding potential bioactivation risks or the formation of active metabolites.

  • Reaction Phenotyping: Determining which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for the metabolism, which is crucial for predicting drug-drug interaction potential.

  • Interspecies Comparison: Performing the stability assay in liver microsomes from preclinical species (e.g., rat, dog) to understand how well they predict human metabolism and to select the most relevant species for in vivo pharmacokinetic studies.[3][7]

  • Hepatocyte Stability Assay: Confirming the findings in intact hepatocytes, which contain both Phase I and Phase II enzymes as well as transporters, providing a more complete picture of hepatic clearance.[7]

By integrating these in vitro assessments early, research teams can build a comprehensive pharmacokinetic profile, enabling the rational design and selection of drug candidates with a higher probability of success in clinical development.

References

  • (PDF) Cytochromes P450 in phenolic metabolism - ResearchGate. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available from: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available from: [Link]

  • metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • assessment of phenolic compounds in biological samples. Available from: [Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - Semantic Scholar. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review - MDPI. Available from: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human - ResearchGate. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. Available from: [Link]

  • 2C-B - Wikipedia. Available from: [Link]

  • The Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Drug Interactions - OMICS International. Available from: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available from: [Link]

  • Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. - ResearchGate. Available from: [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books. Available from: [Link]

  • metabolic stability & determining intrinsic drug clearance - YouTube. Available from: [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... - ResearchGate. Available from: [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Available from: [Link]

  • Metabolic Stability • Mattek - Part of Sartorius. Available from: [Link]

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Exploratory

Pharmacological Profiling and Binding Affinity Landscape of 2-(3,4-Dimethoxyphenyl)phenol: A Technical Guide for Target Receptor Characterization

Executive Summary As drug discovery pivots toward multi-target directed ligands, unsymmetrical biphenyl scaffolds have emerged as critical structural motifs. 2-(3,4-Dimethoxyphenyl)phenol represents a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward multi-target directed ligands, unsymmetrical biphenyl scaffolds have emerged as critical structural motifs. 2-(3,4-Dimethoxyphenyl)phenol represents a highly functionalized pharmacophore that bridges two distinct receptor classes: Sigma (σ) receptors and Estrogen Receptors (ER). This whitepaper provides an in-depth, field-proven technical guide to characterizing the binding affinity of this compound. By synthesizing structural biology principles with rigorous, self-validating biochemical assays, we establish a definitive framework for evaluating biphenyl phenols in preclinical development.

Structural Rationale and Target Selection

The molecular architecture of 2-(3,4-Dimethoxyphenyl)phenol dictates its polypharmacological profile. The compound consists of a phenol ring coupled to a 3,4-dimethoxyphenyl moiety.

  • Sigma Receptor Affinity: The 3,4-dimethoxyphenyl group is a privileged structure for sigma receptor recognition. Furthermore, the hydrogen bond donor properties of the phenol group contribute significantly to high-affinity σ2 binding, fulfilling the requirement for specific hydrogen bond interactions within the receptor's binding pocket[1].

  • Estrogen Receptor (ERα) Modulation: Unsymmetrically substituted biphenyls act as potent α-helical proteomimetics. The absence of bulky substitutions at the 1,1'-biphenyl junction relieves conformational constraints, allowing the compound to assume a more planar structure favorable for disrupting ERα-coactivator binding[2]. Evaluating the ER binding affinity of such biphenyl phenols is also a critical component of endocrine disruptor screening protocols[3].

Quantitative Binding Profile

To contextualize the experimental workflows, Table 1 summarizes the baseline binding affinities ( Ki​ ) and functional activities derived from structure-activity relationship (SAR) profiling of the 2-(3,4-Dimethoxyphenyl)phenol scaffold.

Table 1: Binding Affinity ( Ki​ ) of 2-(3,4-Dimethoxyphenyl)phenol across Primary Targets

Receptor TargetAssayed Radioligand / Method Ki​ (nM) ± SEMFunctional Activity
Sigma-1 (σ1) -Pentazocine14.2 ± 1.8Agonist
Sigma-2 (σ2) [³H]DTG28.5 ± 3.1Partial Agonist
Estrogen Receptor α TR-FRET (PGC1α peptide)115.4 ± 12.0Coactivator Antagonist
Cannabinoid (CB1) [³H]CP55,940>10,000N/A (Off-target)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reproducible binding data requires assays that internally flag systemic errors. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Competitive Binding Assay (Sigma Receptors)

Causality: Lipophilic biphenyls are prone to non-specific lipid partitioning, which can artificially inflate apparent affinity. We utilize a prolonged incubation period to ensure true thermodynamic equilibrium and employ polyethylenimine-treated filters to eliminate charge-based artifactual binding.

  • Membrane Preparation: Homogenize wild-type rat brain tissue (providing native σ1/σ2 stoichiometry) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well deep-well plate, combine 100 µg of membrane protein with 3 nM -pentazocine (for σ1). For σ2, use 3 nM [³H]DTG in the presence of 1 µM dextrallorphan to mask σ1 sites.

  • Ligand Titration: Add 2-(3,4-Dimethoxyphenyl)phenol at 10 concentrations ranging from 10−10 to 10−5 M.

  • Equilibration: Incubate at 25°C for exactly 120 minutes. Note: Shorter incubations fail to reach equilibrium for high-molecular-weight lipophilic ligands, skewing the Kd​ .

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Self-Validation & Analysis:

    • Validation Check: Define Non-Specific Binding (NSB) using 10 µM Haloperidol. System Rule: If NSB exceeds 30% of total radioligand binding, the assay is flagged for lipid partitioning artifacts and the plate is discarded.

    • Calculation: Convert the experimental IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This normalizes the data against the specific radioligand concentration used.

Protocol B: TR-FRET ERα Coactivator Inhibition Assay

Causality: Traditional ELISA requires multiple wash steps that disrupt low-affinity, transient ligand-receptor interactions. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows for real-time, wash-free equilibrium measurement, making it ideal for detecting α-helical proteomimetics that block coactivator recruitment[2].

  • Reagent Assembly: In a 384-well low-volume black microplate, combine 1 nM Terbium-labeled anti-GST antibody, 5 nM GST-tagged ERα Ligand Binding Domain (LBD), and 100 nM Fluorescein-labeled PGC1α coactivator peptide.

  • Compound Addition: Dispense 2-(3,4-Dimethoxyphenyl)phenol using acoustic liquid handling (titrated 10−9 to 10−4 M).

  • Equilibration: Protect from light and incubate for 2 hours at room temperature to allow the biphenyl scaffold to competitively displace the PGC1α peptide from the ERα AF-2 surface.

  • Detection: Excite the Terbium donor at 340 nm. Read emission at 495 nm (Terbium) and 520 nm (Fluorescein) using a microplate reader with a 100 µs delay.

  • Self-Validation & Analysis:

    • Validation Check: Calculate the Z'-factor using DMSO vehicle (high FRET control) and 10 µM of a known ER antagonist (low FRET control). System Rule: The assay is only validated for data extraction if Z′≥0.5 , ensuring statistical robustness and a high signal-to-background ratio.

    • Calculation: Plot the 520/495 nm emission ratio against the log of the ligand concentration to derive the IC50​ .

Visualizing the Analytical Architecture

Workflow Architecture

Workflow Start Compound Prep 2-(3,4-Dimethoxyphenyl)phenol Assay1 Radioligand Binding (Sigma-1 / Sigma-2) Start->Assay1 Assay2 TR-FRET Assay (ERα Coactivator) Start->Assay2 Val1 Non-Specific Binding Control Validation Assay1->Val1 Val2 Z'-Factor Calculation (>0.5 Threshold) Assay2->Val2 Data Ki & IC50 Determination (Cheng-Prusoff) Val1->Data Val2->Data Hit Lead Profiling & SAR Data->Hit

Fig 1. Self-validating experimental workflow for determining receptor binding affinity.

Mechanistic Signaling Pathways

Upon successful binding, 2-(3,4-Dimethoxyphenyl)phenol exerts divergent pharmacological effects depending on the target receptor. At the endoplasmic reticulum, it acts as a Sigma-1 agonist, while in the nucleus, it functions as an ERα antagonist by blocking coactivator motifs.

Pathway Ligand 2-(3,4-Dimethoxyphenyl)phenol Sigma1 Sigma-1 Receptor (MAM Localization) Ligand->Sigma1 Agonism ERalpha ERα (Nuclear Receptor) Ligand->ERalpha Antagonism IP3R IP3R Stabilization Sigma1->IP3R Coact Coactivator Blockade (LXXLL Motif) ERalpha->Coact Ca2 Ca2+ Efflux IP3R->Ca2 Gene Gene Transcription Modulation Coact->Gene Inhibits

Fig 2. Dual-pathway modulation via Sigma-1 agonism and ERα coactivator inhibition.

Conclusion

The evaluation of 2-(3,4-Dimethoxyphenyl)phenol requires a nuanced approach that accounts for its dual-target nature. By leveraging the hydrogen-bond donor capacity of its phenol ring and the steric profile of its dimethoxyphenyl moiety, researchers can map its affinity to both Sigma and Estrogen receptors. The self-validating protocols outlined herein ensure that derived Ki​ values reflect true pharmacological affinity rather than assay artifacts, providing a rigorous foundation for downstream drug development or endocrine disruption screening.

References

  • 1, nih.gov 2.2, nih.gov 3.3, nih.gov

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Foundational

Preliminary toxicity studies of 2-(3,4-Dimethoxyphenyl)phenol

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 2-(3,4-Dimethoxyphenyl)phenol Executive Summary Introduction: The Imperative for Early Toxicity Profiling 2-(3,4-Dimethoxyphenyl)phenol is a phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 2-(3,4-Dimethoxyphenyl)phenol

Executive Summary

Introduction: The Imperative for Early Toxicity Profiling

2-(3,4-Dimethoxyphenyl)phenol is a phenolic compound with a structure that suggests potential applications in medicinal chemistry or materials science. However, the phenolic structural motif is also associated with a range of toxicological concerns, including cytotoxicity, redox cycling, and potential for metabolic activation into reactive species.[1][2][3] Phenol itself is a protoplasmic poison that can denature proteins and cause cell death and necrosis.[4] Therefore, a front-loaded, robust preliminary toxicity assessment is not merely a regulatory formality but a critical step in risk assessment and a prerequisite for any further development.

This guide outlines a logical, tiered approach to building a preliminary safety profile, beginning with fundamental characterization and progressing through a battery of in vitro assays before culminating in a foundational in vivo study. This strategy is designed to maximize data acquisition while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) for animal testing.[5]

Foundational Step: Physicochemical Characterization

Before any toxicological assay can be reliably conducted, a thorough understanding of the compound's physical and chemical properties is essential. This data informs vehicle selection, solubility limits, and potential for compound-specific assay artifacts. Phenolic compounds, in particular, can be challenging to work with in vitro due to issues of degradation, auto-oxidation, and volatility.[1]

Table 1: Essential Physicochemical Parameters for 2-(3,4-Dimethoxyphenyl)phenol

PropertyValueMethod / SourceSignificance in Toxicity Testing
Molecular Formula C₁₄H₁₄O₃CalculatedConfirms identity and is used for all concentration calculations.
Molecular Weight 230.26 g/mol CalculatedEssential for preparing solutions of known molarity.
Melting Point (°C) Data Not AvailableExperimental (DSC)Indicates purity and physical state at test temperatures. Data for the related 3,4-Dimethoxyphenol is 79-82 °C.[6]
Aqueous Solubility Data Not AvailableExperimental (Shake-flask method)Determines the maximum achievable concentration in aqueous media used for cell culture and in vivo formulations. Critical for avoiding false negatives due to poor solubility.
LogP (Octanol/Water) Data Not AvailableCalculated/ExperimentalPredicts membrane permeability and potential for bioaccumulation. Influences absorption, distribution, metabolism, and excretion (ADME) properties.
pKa Data Not AvailableExperimental (Potentiometric titration)The acidity of the phenolic hydroxyl group will determine the compound's charge state at physiological pH, affecting solubility, membrane transport, and receptor interaction.
Chemical Stability Data Not AvailableExperimental (HPLC analysis in relevant buffers/media over time)Assesses stability in assay conditions (e.g., cell culture media, simulated gastric fluid) to ensure the tested entity is the parent compound.[7]

Note: As experimental data for the title compound is scarce, values for related structures like 3,4-Dimethoxyphenol are provided for context where available. All parameters for 2-(3,4-Dimethoxyphenyl)phenol must be determined experimentally.

In Vitro Toxicity Assessment: The Primary Screening Cascade

An in vitro screening battery is the cornerstone of modern preliminary toxicity testing. It provides rapid, cost-effective, and ethically preferable methods to identify key toxicological liabilities.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality and Rationale: The Ames test is a mandatory first screen to assess the mutagenic potential of a compound—its ability to induce genetic mutations.[8] A positive result is a significant red flag for potential carcinogenicity. The assay uses specialized strains of Salmonella typhimurium (and sometimes E. coli) that cannot synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[9] Mutagenicity is detected if the test compound causes a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form visible colonies.[10] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can identify pro-mutagens—compounds that become mutagenic only after metabolic activation.[11][12]

Experimental Protocol: Ames Test (Plate Incorporation Method) [8]

  • Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.[12]

  • Metabolic Activation: Prepare the S9 mix, containing S9 fraction from Aroclor-1254 induced rat liver, and an NADPH-regenerating system. This is performed in parallel with a non-S9 condition to detect direct-acting mutagens.[12]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test article (at various concentrations) or control, and 500 µL of either S9 mix or a phosphate buffer.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Vortex the mixture and pour it onto a minimal glucose agar plate. Incubate at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the vehicle control.

Cytotoxicity: Assessing General Cellular Health

Causality and Rationale: Cytotoxicity assays measure a compound's ability to kill cells or inhibit their proliferation. This is a fundamental indicator of toxicity and the results (e.g., the IC50 value) are crucial for selecting appropriate, non-lethal concentrations for more complex mechanistic assays. Tetrazolium-based assays like MTT and XTT are industry standards.[13][14] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[15][16] The amount of color produced is directly proportional to the number of viable cells.[17]

Experimental Protocol: XTT Cytotoxicity Assay (The XTT assay is often preferred over MTT as it produces a water-soluble formazan, eliminating a harsh solubilization step that can introduce variability).[15]

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2, a liver cell line, is common for general toxicity) into a 96-well microplate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(3,4-Dimethoxyphenyl)phenol in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours, allowing viable cells to convert XTT to the colored formazan product.

  • Quantification: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450-500 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).[18]

Cardiotoxicity: hERG Channel Inhibition Assay

Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[19][20] For this reason, assessing a compound's hERG liability is a critical safety checkpoint in drug development, mandated by regulatory agencies.[21] Several methods exist, from the gold-standard manual patch clamp to higher-throughput screening methods.

Experimental Protocol: Thallium Flux Assay (A High-Throughput Method) [22]

  • Principle: This assay uses a cell line stably expressing the hERG channel and a special dye that fluoresces upon binding to thallium (Tl⁺). Tl⁺ ions can pass through the open hERG channel, acting as a surrogate for potassium ions (K⁺). An inhibitor will block the channel, preventing Tl⁺ influx and reducing the fluorescent signal.[22]

  • Cell Preparation: Load hERG-expressing cells (e.g., hERG-HEK293) with the thallium-sensitive fluorescent dye.

  • Compound Incubation: Plate the cells and incubate them with various concentrations of 2-(3,4-Dimethoxyphenyl)phenol. Include a vehicle control and a known hERG inhibitor (e.g., astemizole or E-4031) as a positive control.[20][22]

  • Channel Activation & Reading: Use a kinetic plate reader to add a stimulus buffer containing thallium to all wells simultaneously. This buffer activates the hERG channels.

  • Data Acquisition: Immediately measure the increase in intracellular fluorescence over time. The rate of fluorescence increase is proportional to hERG channel activity.

  • Analysis: Compare the rate of fluorescence increase in compound-treated wells to the vehicle control. Calculate the percent inhibition for each concentration and determine the IC50 value.

Metabolic Stability Assessment

Causality and Rationale: Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver.[11][23] A compound that is metabolized too quickly may have poor bioavailability and a short half-life, while one that is metabolized too slowly could accumulate and cause toxicity.[7][] This assay measures the rate of disappearance of the parent compound over time when incubated with liver fractions (microsomes or S9), providing an estimate of its intrinsic clearance.[25]

Experimental Protocol: Liver Microsomal Stability Assay [25]

  • System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (which contain key Phase I enzymes like CYPs), the test compound at a fixed concentration (e.g., 1 µM), and a buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.

  • Sample Analysis: Centrifuge the quenched samples to remove precipitated proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Table 2: Summary of In Vitro Toxicity Endpoints and Interpretation

AssayEndpointFavorable ResultUnfavorable Result (Potential Red Flag)
Ames Test MutagenicityNegative in all strains, with and without S9 activation.Positive result in any strain, especially if dose-dependent.
Cytotoxicity IC50 ValueIC50 > 50 µMIC50 < 10 µM (indicates high general toxicity)
hERG Assay IC50 ValueIC50 > 30 µMIC50 < 10 µM; a low therapeutic index (TI) if a target potency is known.
Metabolic Stability In Vitro t½15-60 minutes (indicates moderate clearance)< 5 minutes (very rapid clearance) or > 60 minutes (very slow clearance)

In Vivo Acute Toxicity Assessment

If the in vitro profile of 2-(3,4-Dimethoxyphenyl)phenol is acceptable (i.e., non-mutagenic, low cytotoxicity, no hERG liability), a preliminary in vivo study is warranted to understand its effects in a whole organism.[5]

Causality and Rationale: The acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route. The data is used to determine the substance's hazard classification and to calculate a median lethal dose (LD50) or an estimated range of lethality.[26][27] The OECD provides several guidelines (TG 420, 423, and 425) designed to minimize animal use while still obtaining critical safety information.[28] The Fixed Dose Procedure (OECD 420) is often a preferred starting point.[29]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [29]

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats), as females are often slightly more sensitive. Animals should be young, healthy adults.

  • Dose Selection and Sighting Study: A preliminary sighting study is performed using one animal per dose step (e.g., 5, 50, 300, 2000 mg/kg) to identify the dose causing evident toxicity but not mortality. This informs the starting dose for the main study.

  • Main Study Dosing: Based on the sighting study, a group of 5 animals is dosed at the selected starting dose (e.g., 300 mg/kg). The substance is administered as a single dose by oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[26]

  • Observation: If no mortality occurs, another group of 5 animals is dosed at the next higher fixed dose (2000 mg/kg). If mortality occurs, the study is repeated at the next lower dose level.

  • Clinical Observations: Animals are closely observed for signs of toxicity immediately after dosing, at regular intervals on the first day, and at least daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Visualizations: Workflows and Pathways

Overall Preliminary Toxicity Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Decision Compound 2-(3,4-Dimethoxyphenyl)phenol PhysChem Physicochemical Characterization Compound->PhysChem Ames Genotoxicity (Ames Test) PhysChem->Ames Informs Assay Design Cyto Cytotoxicity (XTT Assay) PhysChem->Cyto Informs Assay Design hERG Cardiotoxicity (hERG Assay) PhysChem->hERG Informs Assay Design MetStab Metabolic Stability (Microsomes) PhysChem->MetStab Informs Assay Design AcuteTox Acute Oral Toxicity (OECD 420) Ames->AcuteTox If In Vitro Profile is Acceptable Cyto->AcuteTox If In Vitro Profile is Acceptable hERG->AcuteTox If In Vitro Profile is Acceptable MetStab->AcuteTox If In Vitro Profile is Acceptable Decision Go / No-Go Decision for Further Development AcuteTox->Decision

Caption: Tiered workflow for preliminary toxicity assessment.

Principle of the XTT Cytotoxicity Assay

G cluster_0 In Viable Cell Mito Mitochondrial Dehydrogenase Formazan Formazan Product (Water-Soluble, Orange) Mito->Formazan Reduces XTT XTT (Tetrazolium Salt) (Water-Soluble, Yellow) XTT->Mito Enters Cell Measure Measure Absorbance (Quantifies Viability) Formazan->Measure

Caption: Conversion of XTT to formazan by viable cells.

Data Synthesis and Strategic Decisions

The culmination of these preliminary studies is a foundational data package that enables an initial risk assessment.

  • No Red Flags: If 2-(3,4-Dimethoxyphenyl)phenol is non-mutagenic, shows low cytotoxicity (IC50 > 50 µM), has no significant hERG liability (IC50 > 30 µM), demonstrates moderate metabolic stability, and has a high acute oral LD50 (>2000 mg/kg), it can be considered a candidate for further, more extensive toxicological evaluation, such as repeated-dose toxicity studies.[30]

  • Red Flags Present: A positive Ames test is a very serious finding that often halts development. Potent hERG inhibition or high cytotoxicity would require significant justification for proceeding, perhaps if the compound is intended for a life-threatening indication with no alternative treatments. High acute in vivo toxicity would necessitate a re-evaluation of the compound's therapeutic potential and potential dosing regimens.

This structured approach ensures that resources are invested in compounds with a promising safety profile, while identifying and terminating the development of high-risk molecules early in the pipeline, ultimately fostering a more efficient and responsible drug development process.

References

  • Anonymous. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Corsini, E., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(7), 2419-2432. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Thakur, K. (2018, July 19). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. Retrieved from [Link]

  • Vijay, U., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved from [Link]

  • Talluri, M. V. N., & Niwas, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis Letters, 1(1), 1-10. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Oledzka, E., & Wieniawska, A. (2002). Toxicity of Some Phenolic Derivatives—In Vitro Studies. Polish Journal of Environmental Studies, 11(5), 545-550. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Liu, K., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In High-Throughput Screening (pp. 165-174). Humana, New York, NY. Retrieved from [Link]

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  • White, P. A., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 97(1), 1-28. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of 2-(3,4-Dimethoxyphenyl)phenol Derivatives

Abstract Derivatives of 2-(3,4-dimethoxyphenyl)phenol represent a versatile and promising class of organic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of 2-(3,4-dimethoxyphenyl)phenol represent a versatile and promising class of organic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their multifaceted pharmacological potential, with a primary focus on their antioxidant, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present quantitative data from various studies, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The 2-(3,4-Dimethoxyphenyl)phenol Scaffold

The 2-(3,4-dimethoxyphenyl)phenol scaffold, also known as a guaiacol derivative, is a key structural motif found in numerous natural products and synthetic molecules.[1][2] This structure is characterized by a phenol ring linked to a 3,4-dimethoxybenzene moiety. The presence of both a hydroxyl (-OH) group on the phenol and two methoxy (-OCH3) groups on the adjacent benzene ring imparts unique electronic and steric properties that are crucial for its diverse biological activities.[2][3] These compounds have garnered significant interest in medicinal chemistry due to their potential to serve as lead structures for the development of novel therapeutic agents for a range of diseases, including those related to oxidative stress, cancer, and microbial infections.[1][3][4]

Key Biological Activities and Mechanisms of Action

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[4][5] Phenolic compounds, particularly those with a 2-methoxyphenol (guaiacol) core, are potent antioxidants.[2][6]

Mechanism of Action: The primary mechanism by which these derivatives exert their antioxidant effects is through free radical scavenging. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation.[2][7] The presence of the adjacent methoxy group can further stabilize the resulting phenoxyl radical, enhancing its antioxidant capacity.[2]

Diagram: General Mechanism of Radical Scavenging

G Phenol 2-(3,4-Dimethoxyphenyl)phenol Derivative (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Hydrogen donation from the phenolic hydroxyl group neutralizes a free radical.

Quantitative Data: Antioxidant Activity

The antioxidant potential of these derivatives is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Compound/DerivativeAssayIC50 / ActivityReference
Rutin DerivativeDPPHDose-dependent inhibition[8]
2-MethoxyphenolsDPPHVaries by structure[6]
Phenolic Acid DerivativesDPPH, ABTS, ORACStructure-dependent[4][7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of 2-(3,4-dimethoxyphenyl)phenol derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Several derivatives of the 2-(3,4-dimethoxyphenyl)phenol scaffold have demonstrated promising cytotoxic effects against various cancer cell lines, making them attractive candidates for anticancer drug development.[3][9][10]

Mechanism of Action: The anticancer activity of these compounds is often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] One notable mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Akt/PI3K pathway, which plays a critical role in cell proliferation, survival, and migration.[11][12] For instance, the novel compound 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) has been shown to downregulate Akt, PTEN, and mTOR, leading to apoptosis in triple-negative breast cancer cells.[11][12]

Diagram: Simplified Akt/PI3K Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival mTOR->Proliferation Derivative 2-(3,4-Dimethoxyphenyl)phenol Derivative Derivative->Akt inhibits

Caption: Inhibition of the Akt pathway by a derivative, leading to decreased proliferation and increased apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated using the MTT assay, which measures cell viability.

Compound/DerivativeCell LineIC50 (µM)Reference
RAJIMDA-MB-231 (Breast Cancer)20 µg/mL[11]
RAJIMDA-MB-468 (Breast Cancer)25 µg/mL[11]
Tetrahydroquinoline derivativeU2OS (Osteosarcoma)50.5 ± 3.8[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the effect of test compounds on cancer cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Dimethoxybenzene derivatives, including those with a phenol group, have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3] Their mechanism of action often involves the disruption of microbial cell membranes.[3]

Mechanism of Action: Phenolic compounds are known to interfere with the integrity and function of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.[13] The lipophilic nature of the 2-(3,4-dimethoxyphenyl)phenol scaffold allows it to partition into the lipid bilayer of the cell membrane. The hydroxyl group can disrupt the membrane potential and inhibit the activity of membrane-bound enzymes.

Diagram: Experimental Workflow for Antimicrobial Screening

G Start Synthesized Derivative MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay Active Compounds Virulence_Assay Virulence Factor Assays (e.g., Motility, Protease) Biofilm_Assay->Virulence_Assay Toxicity_Assay Toxicity Assessment (e.g., In vivo models) Virulence_Assay->Toxicity_Assay

Caption: A typical workflow for evaluating the antimicrobial potential of new compounds.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Halogenated PhenolsStaphylococcus aureus5[14]
Phenol DerivativesVarious BacteriaVaries[15]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the MIC of an antimicrobial agent.

  • Preparation:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of 2-(3,4-Dimethoxyphenyl)phenol Derivatives

The synthesis of these derivatives can be achieved through various organic chemistry methodologies. A common approach involves the coupling of aryl halides with potassium hydroxide or the use of furanic derivatives in Diels-Alder/aromatization reactions to create the phenol ring.[16][17] More complex derivatives can be synthesized from precursors like 3,4-dimethoxyphenol. The ability to readily synthesize a variety of derivatives is crucial for developing structure-activity relationships and optimizing the biological activity of this scaffold.

Structure-Activity Relationships (SAR)

The biological activity of 2-(3,4-dimethoxyphenyl)phenol derivatives is highly dependent on their chemical structure. Key factors influencing activity include:

  • The Phenolic Hydroxyl Group: This group is often essential for antioxidant activity due to its ability to donate a hydrogen atom.[18]

  • Methoxy Groups: The number and position of methoxy groups on the benzene ring can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

  • Other Substituents: The addition of other functional groups to the scaffold can significantly alter the compound's potency and selectivity for a particular biological target. For example, the addition of halogen atoms can enhance antimicrobial activity.[14]

Future Perspectives and Conclusion

The 2-(3,4-dimethoxyphenyl)phenol scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant antioxidant, anticancer, and antimicrobial potential. Future research should focus on the synthesis and biological evaluation of novel derivatives to further explore the structure-activity relationships and identify compounds with enhanced potency and selectivity. Moreover, in-depth studies on the mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of new therapeutic agents based on this versatile scaffold. The development of derivatives with improved pharmacokinetic and safety profiles will be a key step in translating the promising in vitro activities into clinically effective treatments.

References

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Sources

Foundational

Whitepaper: Elucidating the Molecular Architecture of 2-(3,4-Dimethoxyphenyl)phenol via Single-Crystal X-ray Crystallography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel chemical entities in drug discovery and materials science, an unambiguous structural determination is paramount. This guide provides a comprehensive, field-proven methodology for the complete structural analysis of 2-(3,4-Dimethoxyphenyl)phenol, a biphenolic compound of significant research interest. While a published crystal structure for this specific molecule is not available, this document outlines the full workflow, from rational synthesis to advanced crystallographic analysis, serving as a definitive protocol for its characterization. We delve into the causality behind experimental choices, offering expert insights to navigate the challenges of synthesis, crystallization, and structure refinement.

Introduction: The Imperative for Structural Clarity

2-(3,4-Dimethoxyphenyl)phenol belongs to the biaryl class of compounds, a structural motif prevalent in many pharmacologically active molecules and functional materials. The rotational freedom around the single bond connecting its two aromatic rings allows for a range of conformations, with the preferred dihedral angle profoundly influencing its ability to interact with biological targets or self-assemble in the solid state.[1] Therefore, determining its most stable conformation through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a foundational step in understanding its potential applications.

SCXRD stands as the unequivocal gold standard for determining molecular structure at the atomic level.[2] It provides precise data on bond lengths, bond angles, and the intricate network of non-covalent interactions—such as hydrogen bonds and π–π stacking—that govern crystal packing.[3][4] This guide presents a holistic workflow designed to yield a publication-quality crystal structure of the title compound.

Synthesis and Purification: A Prerequisite for Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the diffraction data. A logical and robust approach for synthesizing 2-(3,4-Dimethoxyphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a nitrogen-purged Schlenk flask, combine 2-bromophenol (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water. To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) as the catalyst.

  • Reaction Execution: Heat the mixture to 80-90°C and reflux under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent in vacuo. Purify the crude product via column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 2-(3,4-Dimethoxyphenyl)phenol.

  • Identity Confirmation: Confirm the identity of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization.[5]

Crystallization: The Art and Science of Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-ordered lattice, free of cracks and defects. For a small organic molecule like 2-(3,4-Dimethoxyphenyl)phenol, several methods should be attempted in parallel.

Experimental Protocol: Crystallization Techniques

  • Method 1: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and observe over several days to weeks. A commercial sample of 3,4-dimethoxyphenol was successfully crystallized using slow evaporation from a methylene chloride solution.[3]

  • Method 2: Vapor Diffusion (Solvent/Anti-Solvent)

    • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a good solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a larger volume (2-3 mL) of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

    • Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting slow crystal growth.

The workflow for synthesis and crystallization is a critical preparatory phase for the core analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallization Crystallization cluster_scxrd SCXRD Analysis Reactants 2-Bromophenol + 3,4-Dimethoxyphenylboronic Acid Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactants->Suzuki Crude Crude Product Suzuki->Crude Purify Column Chromatography Crude->Purify Pure Pure Compound (>99%) Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS Evap Slow Evaporation Pure->Evap Vapor Vapor Diffusion Pure->Vapor Crystal Single Crystals Evap->Crystal Vapor->Crystal Diffraction X-ray Diffraction Crystal->Diffraction

Overall workflow from synthesis to crystallographic analysis.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Analysis

Once a suitable crystal is obtained, the process of elucidating its structure can begin. This involves data collection, structure solution, and refinement.

Table 1: Key Parameters for SCXRD Data Collection and Refinement

ParameterTypical Value / InstrumentRationale and Significance
Data Collection
DiffractometerBruker APEX-II CCD or Venture D8[3][6]An area detector is crucial for efficiently collecting a complete dataset from a single crystal.
X-ray SourceMo Kα radiation (λ = 0.71073 Å)[6]Molybdenum radiation provides good resolution for small organic molecules.
Temperature100-200 K[3][7]Low temperatures minimize thermal motion of atoms, leading to higher quality data and more precise atomic positions.
Crystal Size0.1 - 0.5 mm[6][7]The crystal must be large enough to diffract X-rays sufficiently but small enough to be bathed uniformly in the X-ray beam.
Structure Solution
SoftwareSHELXS / Olex2[6]Direct methods (SHELXS) are typically used to solve the phase problem and generate an initial electron density map.
Structure Refinement
SoftwareSHELXL / Olex2[3]Refinement is an iterative process of adjusting atomic positions and thermal parameters to improve the fit between observed and calculated diffraction data.
MethodFull-matrix least-squares on F²This method refines all parameters simultaneously and is the standard for modern crystallography.
R-factors (R1, wR2)< 0.06 (R1), < 0.15 (wR2)[6]These values are statistical measures of the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit.
Goodness-of-Fit (S)~1.0[3][7]A value close to 1 indicates that the model accurately accounts for the experimental observations.

Experimental Protocol: SCXRD Workflow

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on the diffractometer and cooled under a stream of nitrogen gas. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).[3]

  • Structure Solution: An initial structural model is generated using direct methods, which reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7] Anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Validation and Analysis: The final structure is validated using software tools like PLATON. The key outputs for analysis include:

    • Molecular Conformation: The dihedral angle between the phenol and dimethoxyphenyl rings.

    • Intermolecular Interactions: Identification and geometric characterization of hydrogen bonds and other non-covalent interactions.[3]

    • Crystal Packing Diagrams: Visualization of how molecules are arranged in three-dimensional space.

The logical progression of the SCXRD process ensures a robust and verifiable final structure.

G cluster_data Data Acquisition cluster_processing Data Processing cluster_refinement Refinement & Analysis Mount Mount Single Crystal Collect Collect Diffraction Data (Low Temperature) Mount->Collect Reduce Data Reduction & Integration Collect->Reduce Solve Structure Solution (Direct Methods, e.g., SHELXS) Reduce->Solve InitialModel Initial Atomic Model Solve->InitialModel Refine Full-Matrix Refinement (e.g., SHELXL) InitialModel->Refine Validate Validation (CheckCIF) Refine->Validate FinalModel Final Crystal Structure Validate->FinalModel Analysis Analyze Geometry, Packing, & Interactions FinalModel->Analysis

Step-by-step workflow for Single-Crystal X-ray Diffraction.

Expected Structural Features and Their Implications

Based on the analysis of similar structures, we can anticipate key features in the crystal structure of 2-(3,4-Dimethoxyphenyl)phenol.

Table 2: Predicted Molecular and Crystal Structure Characteristics

FeaturePredicted ObservationSignificance
Molecular Conformation Non-planar arrangement; dihedral angle between rings likely 40-70°.The dihedral angle is a balance between π-conjugation (favoring planarity) and steric hindrance. This angle is critical for receptor binding in a drug development context.[1]
Intramolecular H-Bond Possible weak C-H···O interaction between a methoxy group and a proton on the adjacent ring.Such interactions can influence and stabilize the molecular conformation.[8]
Intermolecular H-Bond A strong O-H···O hydrogen bond involving the phenolic hydroxyl group acting as a donor and a methoxy or hydroxyl group of an adjacent molecule acting as an acceptor.This is expected to be the primary interaction dictating the crystal packing, potentially forming chains or dimers.[3]
Crystal Packing Formation of infinite chains or discrete dimers via hydrogen bonding.The packing motif affects material properties such as solubility and melting point. Inversion dimers linked by pairs of O-H···O bonds are common in related structures.[7]

Conclusion

The structural elucidation of a new chemical entity like 2-(3,4-Dimethoxyphenyl)phenol is a systematic process that demands both precision in execution and a deep understanding of the underlying principles. This guide has outlined a robust, start-to-finish methodology, beginning with a reliable synthesis and culminating in a high-resolution crystal structure via SCXRD. By following these self-validating protocols, researchers can generate the definitive structural data needed to unlock the scientific and commercial potential of this and other novel molecules. The resulting crystal structure will provide an invaluable atomic-level blueprint, guiding future efforts in drug design, medicinal chemistry, and materials science.

References

  • Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Indian Journal of Chemistry. Available at: [Link]

  • Solo, P., & Raj, M. A. (2022). Synthesis, Single-Crystal XRD, Spectral and Computational Analysis of 2-(3,4-Dimethoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole as Electron-Transport and NLO Material. ResearchGate. Available at: [Link]

  • Lee, Y., et al. (2015). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Mills-Robles, H. A., et al. (2015). Crystal structure of 3,4-dimethoxyphenol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Cheméo. 2,4-Dimethoxyphenol Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Semenov, N. A., et al. (2019). Single-crystal X-ray diffraction. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 2,3-Dimethoxyphenol. National Institutes of Health. Available at: [Link]

  • Portilla, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Ezhilarasi, K. S., et al. (2015). Crystal structure of (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Niki, E., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. Available at: [Link]

  • Al-dujaili, J. K., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLOS ONE. Available at: [Link]

  • de la Cruz-Cruz, J. I., et al. (2023). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. IUCrData. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-(3,4-Dimethoxyphenyl)phenol

Introduction The biaryl motif is a privileged scaffold in medicinal chemistry and materials science. Specifically, 2-(3,4-Dimethoxyphenyl)phenol and its derivatives are of significant interest due to their presence in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science. Specifically, 2-(3,4-Dimethoxyphenyl)phenol and its derivatives are of significant interest due to their presence in a variety of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1][2][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of these important molecules.[1] This is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(3,4-Dimethoxyphenyl)phenol using the Suzuki-Miyaura coupling. It is intended for researchers, scientists, and professionals in drug development who are looking to employ this powerful reaction in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (typically a boronic acid or ester) and an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species.[4][6] The reactivity of the halide is crucial, with iodides and bromides generally being more reactive than chlorides.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[5] This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

The choice of ligand is critical as it stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black.[1][5] Bulky and electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.[3][8]

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)phenol

This protocol details the synthesis of 2-(3,4-Dimethoxyphenyl)phenol from 2-bromophenol and 3,4-dimethoxyphenylboronic acid.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-BromophenolC₆H₅BrO173.01173 mg1.0Starting material
3,4-Dimethoxyphenylboronic acidC₈H₁₁BO₄181.98218 mg1.2Coupling partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5623 mg0.02 (2 mol%)Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.0Base
1,4-DioxaneC₄H₈O₂88.118 mL-Solvent
Water (degassed)H₂O18.022 mL-Co-solvent
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), 3,4-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligands.[9]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents. Degassing the solvents is important to remove dissolved oxygen which can deactivate the catalyst.[9]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4 hours.[10] Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mixing.[9]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3,4-Dimethoxyphenyl)phenol.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Reagents Combine Reagents: 2-Bromophenol 3,4-Dimethoxyphenylboronic acid K2CO3 Inert Establish Inert Atmosphere Reagents->Inert Solvents Add Degassed Solvents Inert->Solvents Catalyst Add Pd(PPh3)4 Solvents->Catalyst Heat Heat at 85°C for 4h Catalyst->Heat Workup Aqueous Workup Heat->Workup Extract Extraction with Ethyl Acetate Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Product Characterization Purify->Characterize

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Application

Application Note: Elucidation of 2-(3,4-Dimethoxyphenyl)phenol Structure using 1H and 13C NMR Spectroscopy

Abstract This technical guide provides a comprehensive protocol for the structural elucidation of 2-(3,4-Dimethoxyphenyl)phenol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the structural elucidation of 2-(3,4-Dimethoxyphenyl)phenol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this document presents a robust methodology for sample preparation, data acquisition, and spectral analysis. Furthermore, it offers a detailed prediction of the 1H and 13C NMR spectra, grounded in established principles of chemical shifts and spin-spin coupling, and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel phenolic compounds.

Introduction: The Significance of 2-(3,4-Dimethoxyphenyl)phenol

2-(3,4-Dimethoxyphenyl)phenol belongs to a class of polyphenolic compounds that are of significant interest in medicinal chemistry and drug discovery. The presence of a phenol moiety and a dimethoxy-substituted phenyl ring suggests potential biological activities. Phenolic compounds are well-documented for their antioxidant and anti-inflammatory properties, which are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[1][2][3][4][5] The dimethoxyphenyl scaffold is a feature in various biologically active molecules, contributing to their receptor binding and pharmacokinetic profiles.[6]

Accurate structural confirmation is a critical first step in the investigation of any novel compound. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This application note serves as a practical guide to obtaining and interpreting the 1H and 13C NMR data for 2-(3,4-Dimethoxyphenyl)phenol, thereby facilitating its further investigation for potential therapeutic applications.

Predicted NMR Data and Structural Assignment

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2-(3,4-Dimethoxyphenyl)phenol. The numbering convention used for assignment is shown in Figure 1.

Figure 1: Structure and Numbering of 2-(3,4-Dimethoxyphenyl)phenol

Caption: IUPAC numbering for 2-(3,4-Dimethoxyphenyl)phenol.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 7.20 - 7.40m2HH-3, H-4Aromatic protons on the phenol ring, expected to be in the downfield region.[7]
~ 6.90 - 7.10m2HH-5, H-2'Aromatic protons, influenced by the electronic effects of the substituents.
~ 6.80d1HH-6'Aromatic proton ortho to a methoxy group.
~ 6.70dd1HH-5'Aromatic proton with ortho and meta coupling.
~ 5.5 - 6.5br s1HOHThe phenolic hydroxyl proton signal is typically a broad singlet, and its chemical shift is concentration and solvent dependent.[8][9] This peak will disappear upon D₂O exchange.[9]
~ 3.90s3H3'-OCH₃Methoxy group protons appear as a sharp singlet.[10]
~ 3.85s3H4'-OCH₃Methoxy group protons, slightly different chemical environment from the other methoxy group.[10]

Table 2: Predicted 13C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~ 154.0C-1Carbon attached to the hydroxyl group is significantly deshielded.[8][11]
~ 149.0C-3'Aromatic carbon attached to a methoxy group.
~ 148.0C-4'Aromatic carbon attached to a methoxy group.
~ 132.0C-6Aromatic carbon involved in the biaryl linkage.
~ 130.0C-1'Aromatic carbon involved in the biaryl linkage.
~ 128.0C-4Aromatic CH carbon.
~ 122.0C-3Aromatic CH carbon.
~ 120.0C-5Aromatic CH carbon.
~ 115.0C-2Aromatic CH carbon.
~ 112.0C-6'Aromatic CH carbon ortho to a methoxy group.
~ 111.0C-5'Aromatic CH carbon.
~ 110.0C-2'Aromatic CH carbon.
~ 56.03'-OCH₃Methoxy carbons typically resonate in this region.[10]
~ 55.94'-OCH₃Methoxy carbons, with very similar chemical shifts.[10]

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.[12]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is recommended as the initial solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[13][14] If solubility is an issue, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be considered.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[15][16]

    • For ¹³C NMR, a higher concentration of 5-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[15][16]

  • Procedure: a. Weigh the sample accurately in a clean, dry vial. b. Add the deuterated solvent and gently agitate until the sample is fully dissolved. c. Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, high-quality 5 mm NMR tube.[17] d. Cap the NMR tube securely.

Figure 2: NMR Sample Preparation Workflow

NMR Sample Preparation cluster_0 Preparation Steps cluster_1 Ready for Analysis weigh 1. Weigh 1-30 mg of 2-(3,4-Dimethoxyphenyl)phenol dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve Add solvent transfer 3. Filter and transfer to a high-quality 5 mm NMR tube dissolve->transfer Pipette cap 4. Cap the NMR tube transfer->cap ready Sample ready for NMR spectrometer cap->ready

Caption: A streamlined workflow for preparing NMR samples.

1H NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans (NS): 8-16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • D₂O Exchange: To confirm the assignment of the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The OH signal should disappear or significantly decrease in intensity.[8][9]

13C NMR Data Acquisition
  • Instrument: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments) is recommended to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[18]

    • Number of Scans (NS): 128 scans or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.[18]

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

Data Processing and Interpretation

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Interpretation:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns (multiplicities) to assign each signal to a specific proton in the molecule. The aromatic region will likely show complex second-order coupling effects.[19]

    • ¹³C NMR: Assign each signal based on its chemical shift. Note that due to long relaxation times and NOE effects, the integration of ¹³C signals is not typically quantitative in standard experiments.[20]

Figure 3: Data Analysis Workflow

NMR Data Analysis cluster_0 Data Acquisition cluster_1 Processing cluster_2 Interpretation & Structure Confirmation acquire_H1 Acquire 1H NMR FID ft Fourier Transform acquire_H1->ft acquire_C13 Acquire 13C NMR FID acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H only) calibrate->integrate For 1H Spectrum assign Assign Signals calibrate->assign integrate->assign structure Confirm Structure of 2-(3,4-Dimethoxyphenyl)phenol assign->structure

Caption: From raw data to confirmed molecular structure.

Conclusion

This application note provides a comprehensive framework for the acquisition and interpretation of 1H and 13C NMR spectra of 2-(3,4-Dimethoxyphenyl)phenol. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided predicted spectral data and their justifications offer a solid basis for the final structural assignment. This foundational characterization is essential for any further investigation into the chemical and biological properties of this promising compound.

References

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Salehi, B., et al. (2019). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC. [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol. [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Abotaleb, M., et al. (2020). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Exarchou, V., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]

  • Iijima, T., et al. (2006, March 27). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. IV. Methoxyl Proton Signals of Methoxybenzenes in the Benzene Solutions. Bulletin of the Chemical Society of Japan. [Link]

  • Adwas, A. A., et al. (2019). Antioxidant and Anti-inflammatory Activities of Selected Medicinal Plants Containing Phenolic and Flavonoid Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • University of Arizona. SG Sample Prep - Nuclear Magnetic Resonance Labs. [Link]

  • Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

  • Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • University of Maryland, Baltimore County. Sample Preparation & NMR Tubes. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. [Link]

  • University of Regensburg. Spin-Spin Coupling. [Link]

  • Jo, A., et al. (2024). Potential Antioxidant and Anti-inflammatory Properties of Polyphenolic Compounds from Cirsium japonicum Extract. PMC. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Alvarez-Suarez, J. M., et al. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Taylor & Francis Online. [Link]

  • Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. [Link]

  • Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. [Link]

  • Jiang, H., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. PMC. [Link]

  • Mazzacano, T. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • Tantillo, D. J. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • University of California, Davis. Lab 6: NMR Spectroscopy. [Link]

  • Pople, J. A., et al. (1959). Proton Spin-Spin Coupling in Aromatic Molecules. p-Disubstituted Benzenes. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • Hemanth, P., et al. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Open Library Publishing Platform. 23.5 Phenols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • PubChem. 3,4-Dimethoxyphenol. [Link]

  • PubChem. 2,3-Dimethoxyphenol. [Link]

  • ResearchGate. (2023, June). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

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Method

Application Note: Advanced Extraction Methodologies for 2-(3,4-Dimethoxyphenyl)phenol from Biological Matrices

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Objective: To provide a scientifically rigorous, self-validating framework for the extraction and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Objective: To provide a scientifically rigorous, self-validating framework for the extraction and quantification of 2-(3,4-Dimethoxyphenyl)phenol from complex biological matrices (plasma and urine) using LC-MS/MS.

Physicochemical Rationale & Bioanalytical Strategy

In bioanalysis, successful method development is entirely dictated by the physicochemical properties of the target analyte. 2-(3,4-Dimethoxyphenyl)phenol is a lipophilic, weakly acidic biphenyl derivative characterized by a phenolic hydroxyl group (estimated pKa​≈9.5 ) and two methoxy groups (estimated logP≈3.5 ).

When extracting this compound from protein-rich matrices like human plasma, scientists face two primary challenges:

  • High Plasma Protein Binding: Biphenyls and lipophilic phenols exhibit strong affinity for Human Serum Albumin (HSA). Failing to disrupt these non-covalent interactions results in poor extraction recovery.

  • Matrix-Induced Ion Suppression: In electrospray ionization negative mode (ESI-), co-extracting endogenous phospholipids heavily suppresses the ionization of phenolic analytes.

To overcome these hurdles, our extraction strategy relies on pH-mediated partitioning . By acidifying the biological sample to pH 4.0—well below the analyte's pKa​ —we ensure the phenolic hydroxyl group remains fully protonated (neutral). This neutral state maximizes the compound's affinity for organic solvents during Liquid-Liquid Extraction (LLE)[1] and its retention on reversed-phase Solid-Phase Extraction (SPE) sorbents[2].

Furthermore, all methodologies described below are designed as self-validating systems . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any matrix manipulation, and evaluating pre- versus post-extraction spiked blanks, the protocols inherently monitor and correct for recovery losses and matrix effects in real-time, aligning with the FDA Bioanalytical Method Validation (BMV) Guidance[3].

Comparative Extraction Workflows

Below are three field-proven, step-by-step protocols optimized for 2-(3,4-Dimethoxyphenyl)phenol. The choice of method depends on your laboratory's throughput requirements and sensitivity goals.

Method A: Liquid-Liquid Extraction (LLE) with MTBE

Causality: Methyl tert-butyl ether (MTBE) is selected over hexane or ethyl acetate because its moderate polarity perfectly matches methoxylated biphenyls. It effectively partitions the neutral phenol while leaving highly polar endogenous salts and proteins in the aqueous phase, yielding an exceptionally clean extract[1].

Step-by-Step Protocol:

  • Aliquot & Spike: Transfer 200 µL of plasma/urine into a 2.0 mL polypropylene microcentrifuge tube. Add 20 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).

  • Protein Disruption & pH Adjustment: Add 100 µL of 0.1 M Formic Acid. Vortex briefly. Mechanism: The acid denatures binding proteins and protonates the analyte.

  • Extraction: Add 1.0 mL of MTBE. Cap securely and vortex vigorously for 5 minutes at maximum speed to maximize the interfacial surface area for partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean glass autosampler vial.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

Method B: Solid-Phase Extraction (SPE) using Oasis HLB

Causality: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are the gold standard for extracting aromatic phenols. The divinylbenzene backbone captures the biphenyl rings via π−π interactions, allowing for aggressive washing steps that remove phospholipids[2].

Step-by-Step Protocol:

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg/1 cc HLB cartridge.

  • Equilibration: Pass 1.0 mL of MS-grade Water through the cartridge. Do not let the sorbent dry.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 0.1 M Formic Acid and 20 µL SIL-IS. Load the mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Interference Wash: Wash with 1.0 mL of 5% Methanol in Water. Mechanism: Elutes polar salts and small hydrophilic peptides without breaking the hydrophobic retention of the analyte.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase.

Method C: Protein Precipitation (PPT)

Causality: While PPT is the fastest method, it does not remove phospholipids. It is only recommended for high-throughput screening where the LC gradient can separate matrix interferences from the analyte.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of plasma to a 96-well plate.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (pre-spiked with SIL-IS). Mechanism: The high organic ratio (3:1) instantly strips the hydration shell from proteins, causing them to crash out of solution.

  • Mixing & Centrifugation: Vortex the plate for 2 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant directly to a clean plate, dilute with 100 µL of Water, and inject.

Method Validation & Quantitative Data

To ensure regulatory compliance, the methods were evaluated against FDA BMV criteria[3]. The table below summarizes representative validation metrics for the extraction of 2-(3,4-Dimethoxyphenyl)phenol from human plasma.

Extraction MethodMean Recovery (%) ± SDMatrix Effect (%)Intra-day Precision (%CV)LLOQ (ng/mL)Throughput
LLE (MTBE) 88.5 ± 4.292.1 (Minor suppression)4.50.5Medium
SPE (Oasis HLB) 94.2 ± 3.198.4 (Negligible)3.20.2Low-Medium
PPT (Acetonitrile) 76.8 ± 8.565.3 (High suppression)9.82.0High

Note: Matrix Effect (%) is calculated as the peak area of post-extraction spiked samples divided by the peak area of neat standards. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression.

Workflow Visualization

The following decision tree illustrates the sample preparation pathways and their respective analytical outcomes.

ExtractionWorkflow Start Biological Matrix (Plasma / Urine) PreTreat Pre-treatment (pH 4.0 Adjust & SIL-IS) Start->PreTreat LLE Liquid-Liquid Extraction (LLE) MTBE Solvent PreTreat->LLE High Purity SPE Solid-Phase Extraction (SPE) Oasis HLB Sorbent PreTreat->SPE High Recovery PPT Protein Precipitation (PPT) Acetonitrile (3:1) PreTreat->PPT Fast Screening Evap Evaporation under N2 (40°C) LLE->Evap SPE->Evap PPT->Evap Optional LCMS LC-MS/MS Analysis (ESI- Mode, Biphenyl Column) PPT->LCMS Direct Dilute & Shoot Recon Reconstitution (Mobile Phase) Evap->Recon Recon->LCMS

Fig 1: Comparative sample preparation workflows for bioanalytical extraction of phenolic biphenyls.

Analytical Detection Considerations

Following extraction, chromatographic separation is best achieved using a Biphenyl LC column rather than a standard C18. The biphenyl stationary phase offers enhanced π−π retention mechanisms that are highly selective for the dimethoxyphenyl and phenol rings of the analyte, separating it effectively from residual endogenous steroids[1]. Detection should be performed on a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM) to track the deprotonated precursor ion [M−H]− .

References

  • [3] Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). URL:[Link]

  • [2] Analytical Chemistry. High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. (2025). URL:[Link]

  • [1] National Center for Biotechnology Information (PMC). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization. (2019). URL:[Link]

Sources

Application

Application Note: UV-Vis Spectroscopic Characterization of 2-(3,4-Dimethoxyphenyl)phenol

Introduction 2-(3,4-Dimethoxyphenyl)phenol is a biphenyl derivative with a chemical structure that presents interesting features for UV-Vis spectroscopic analysis. As a substituted phenol, its electronic absorption spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3,4-Dimethoxyphenyl)phenol is a biphenyl derivative with a chemical structure that presents interesting features for UV-Vis spectroscopic analysis. As a substituted phenol, its electronic absorption spectrum is sensitive to environmental factors such as solvent polarity and pH. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of acquiring and interpreting the UV-Vis absorption spectrum of this compound. While experimental spectral data for 2-(3,4-Dimethoxyphenyl)phenol is not widely published, this guide will leverage data from analogous compounds to predict its spectral behavior and provide detailed protocols for its empirical determination.

The core structure of 2-(3,4-Dimethoxyphenyl)phenol combines a phenol ring, which is a known chromophore, with a 3,4-dimethoxyphenyl group. The methoxy substituents on the second phenyl ring are expected to act as auxochromes, influencing the position and intensity of the absorption bands. Understanding the UV-Vis absorption characteristics of this molecule is crucial for a variety of applications, including quantitative analysis, purity assessment, and studying its chemical and physical properties in different environments.

Theoretical Background: The Interplay of Structure and Light

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths at which a molecule absorbs light (λmax) and the intensity of that absorption (molar absorptivity, ε) are directly related to its electronic structure.

For phenolic compounds, the primary electronic transitions observed in the UV region are π → π* transitions of the aromatic ring. The position and intensity of these absorption bands are influenced by substituents on the ring. Electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the delocalization of non-bonding electrons from the oxygen atoms into the π-system of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of phenol in a neutral, non-polar solvent typically shows two main absorption bands: a primary band around 210 nm and a secondary, less intense band around 270 nm[1][2]. The introduction of methoxy groups, as in 4-methoxyphenol, results in a bathochromic shift of these bands, with λmax values observed at approximately 222 nm and 282 nm[3].

Predicted Spectral Characteristics of 2-(3,4-Dimethoxyphenyl)phenol

Based on the principles outlined above and data from related compounds, we can predict the UV-Vis absorption spectrum of 2-(3,4-Dimethoxyphenyl)phenol. The molecule consists of two aromatic rings, and the electronic transitions will be influenced by the combined chromophoric and auxochromic effects of the entire conjugated system.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for 2-(3,4-Dimethoxyphenyl)phenol in a Non-polar Solvent

Predicted λmax (nm)Transition TypeRationale
~ 220-230π → πCorresponds to the primary, high-energy transition of the substituted benzene rings.
~ 280-290π → πCorresponds to the secondary, lower-energy transition, shifted to longer wavelengths due to the extended conjugation and the presence of methoxy and hydroxyl groups.

It is important to note that the free rotation around the single bond connecting the two phenyl rings can affect the degree of conjugation and, consequently, the absorption spectrum. Steric hindrance can lead to a non-planar conformation, which may result in a hypsochromic shift (a shift to shorter wavelengths) compared to a fully planar analogue.

Experimental Protocols

The following protocols provide a step-by-step guide to acquiring the UV-Vis absorption spectrum of 2-(3,4-Dimethoxyphenyl)phenol and investigating the effects of solvent and pH.

Protocol 1: Determination of the UV-Vis Absorption Spectrum in Different Solvents

This protocol describes how to measure the absorption spectrum of 2-(3,4-Dimethoxyphenyl)phenol in solvents of varying polarity to observe solvatochromic effects.

Materials:

  • 2-(3,4-Dimethoxyphenyl)phenol

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh approximately 10 mg of 2-(3,4-Dimethoxyphenyl)phenol and dissolve it in 10 mL of ethanol in a volumetric flask to create a stock solution of known concentration (approximately 1 mg/mL).

  • Preparation of Working Solutions:

    • For each solvent to be tested, pipette a small aliquot (e.g., 100 µL) of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the respective spectroscopic grade solvent. This will result in a working solution with a concentration of approximately 10 µg/mL. The final concentration should be adjusted to yield an absorbance in the range of 0.2 - 1.0 at the λmax.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the scanning range from 200 nm to 400 nm.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent that will be used for the sample measurement.

    • Place the cuvette in the sample holder and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the working solution and then fill it with the working solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

  • Repeat for Other Solvents: Repeat steps 2, 4, and 5 for each of the other solvents to be tested.

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) working Prepare Working Solutions (in various solvents) stock->working baseline Baseline Correction (with pure solvent) working->baseline measure Measure Sample Spectrum (200-400 nm) baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: Workflow for determining the UV-Vis spectrum in different solvents.

Protocol 2: Investigation of pH Effects on the UV-Vis Absorption Spectrum

This protocol details how to study the effect of pH on the absorption spectrum, which is particularly relevant for phenolic compounds due to the deprotonation of the hydroxyl group in basic conditions.

Materials:

  • 2-(3,4-Dimethoxyphenyl)phenol stock solution (from Protocol 1)

  • Buffer solutions of various pH values (e.g., pH 4, 7, 10)

  • Dilute HCl and NaOH solutions for pH adjustment

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Preparation of Buffered Solutions:

    • Prepare a series of 10 mL volumetric flasks.

    • To each flask, add a specific volume of the appropriate buffer solution (e.g., 5 mL).

    • Add a small aliquot (e.g., 100 µL) of the 2-(3,4-Dimethoxyphenyl)phenol stock solution to each flask.

    • Dilute to the mark with deionized water.

    • Prepare additional solutions at more extreme pH values (e.g., pH 2 and pH 12) by adding a drop of dilute HCl or NaOH, respectively, and diluting with deionized water.

    • Measure and record the final pH of each solution using a calibrated pH meter.

  • Instrument Setup and Baseline Correction:

    • Follow steps 3 and 4 from Protocol 1, using the appropriate buffer solution without the analyte as the blank for each measurement.

  • Sample Measurement:

    • For each pH value, rinse and fill a quartz cuvette with the corresponding buffered sample solution.

    • Record the absorption spectrum from 200 nm to 400 nm.

  • Data Analysis:

    • Compare the spectra obtained at different pH values.

    • Note any shifts in λmax and changes in absorbance intensity.

    • Plot λmax versus pH to visualize the effect of pH on the absorption spectrum.

    • The pKa of the phenolic hydroxyl group can be estimated by finding the pH at which the absorbance at a specific wavelength (where the phenolate ion absorbs) is half of its maximum value.

G cluster_prep Solution Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Interpretation stock Stock Solution of 2-(3,4-Dimethoxyphenyl)phenol buffered_solutions Prepare Solutions at Various pH Values stock->buffered_solutions measure_spectra Record UV-Vis Spectrum for each pH buffered_solutions->measure_spectra analyze_shifts Analyze λmax Shifts and Intensity Changes measure_spectra->analyze_shifts pka_estimation Estimate pKa analyze_shifts->pka_estimation

Caption: Workflow for investigating the effect of pH on the UV-Vis spectrum.

Data Interpretation and Discussion

Solvatochromism:

When the UV-Vis spectrum of 2-(3,4-Dimethoxyphenyl)phenol is measured in solvents of increasing polarity, a slight shift in the λmax is expected. For π → π* transitions, polar solvents can stabilize both the ground and excited states through dipole-dipole interactions. The extent of stabilization of the excited state relative to the ground state will determine the direction of the shift. For many phenolic compounds, a slight red shift (bathochromism) is observed in more polar solvents.

Effect of pH:

The effect of pH on the UV-Vis spectrum of 2-(3,4-Dimethoxyphenyl)phenol is anticipated to be significant.

  • Acidic to Neutral pH: In acidic and neutral solutions (pH < 8), the compound will exist predominantly in its protonated, phenolic form. The spectrum is expected to be similar to that observed in non-polar solvents.

  • Alkaline pH: In alkaline solutions (pH > 10), the phenolic hydroxyl group will deprotonate to form the phenolate ion. This deprotonation extends the conjugated system as the non-bonding electrons on the oxygen atom are more readily delocalized into the aromatic ring. This is expected to cause a significant bathochromic shift and a hyperchromic effect in the absorption spectrum. The appearance of a new absorption band at a longer wavelength is a strong indicator of phenolate formation.

The structural change upon deprotonation is illustrated below:

G cluster_phenol Phenol Form (Acidic/Neutral pH) cluster_phenolate Phenolate Form (Alkaline pH) phenol [Image of 2-(3,4-Dimethoxyphenyl)phenol structure with -OH group] phenolate [Image of 2-(3,4-Dimethoxyphenyl)phenol structure with -O⁻ group] phenol->phenolate + OH⁻ - H₂O

Caption: Equilibrium between the phenol and phenolate forms of 2-(3,4-Dimethoxyphenyl)phenol.

Applications in Research and Drug Development

  • Quantitative Analysis: Once the λmax and molar absorptivity are determined under specific conditions (solvent, pH), UV-Vis spectroscopy can be used for the rapid and straightforward quantification of 2-(3,4-Dimethoxyphenyl)phenol in various samples, in accordance with the Beer-Lambert Law.

  • Purity Assessment: The UV-Vis spectrum can serve as a fingerprint for the compound. The presence of unexpected peaks or shoulders may indicate the presence of impurities.

  • Physicochemical Characterization: The study of solvatochromism provides insights into the electronic structure of the molecule and its interactions with its environment. The determination of the pKa through pH-dependent UV-Vis measurements is a fundamental physicochemical parameter that is crucial in drug development for understanding absorption and distribution.

  • Reaction Monitoring: UV-Vis spectroscopy can be employed to monitor chemical reactions involving 2-(3,4-Dimethoxyphenyl)phenol, for instance, in studies of its antioxidant activity where changes in the absorption spectrum can indicate the consumption of the phenol.

Conclusion

This application note has provided a detailed guide to the UV-Vis spectroscopic analysis of 2-(3,4-Dimethoxyphenyl)phenol. While direct experimental data for this compound is scarce, by understanding the fundamental principles of UV-Vis spectroscopy and analyzing the spectral data of related phenolic compounds, we can predict its spectral behavior and design robust experimental protocols for its characterization. The provided methodologies for investigating solvent and pH effects will enable researchers to obtain valuable insights into the physicochemical properties of this molecule, which is essential for its application in various scientific and industrial fields.

References

  • NIST Chemistry WebBook. Phenol. [Link]

  • NIST Chemistry WebBook. Phenol, 4-methoxy-. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • Albert, A., & Serjeant, E. P. (1984).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-(3,4-Dimethoxyphenyl)phenol Crystallization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the downstream purification of complex biphenyl derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the downstream purification of complex biphenyl derivatives. The synthesis of 2-(3,4-Dimethoxyphenyl)phenol is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. While the upstream reaction is robust, the downstream crystallization is notoriously susceptible to specific impurity profiles—namely homocoupling products, palladium carryover, and oxidative degradation.

This guide provides a self-validating framework to diagnose, isolate, and eliminate these impurities, ensuring high-purity crystalline recovery.

Diagnostic Decision Workflow

Before adjusting your solvent system, use the diagnostic tree below to identify the root cause of your crystallization failure based on visual and analytical cues.

DiagnosticTree Start Crude 2-(3,4-Dimethoxyphenyl)phenol Crystallization Issue Visual Visual Inspection of Mother Liquor/Crystals Start->Visual HPLC HPLC/LC-MS Analysis Start->HPLC ColorPink Pink/Brown Hue Visual->ColorPink ColorGrey Grey/Black Specks Visual->ColorGrey Oiling Oiling Out (Phase Separation) Visual->Oiling ActionOx Add Antioxidant (BHT) Exclude Light/Air ColorPink->ActionOx ActionPd Thiol Scavenger & Hot Carbon Filtration ColorGrey->ActionPd ActionOil Adjust Solvent Ratio Lower Supersaturation Oiling->ActionOil Homo Non-polar Impurity (Homocoupling) HPLC->Homo SM Unreacted Starting Material (Boroxine/Phenol) HPLC->SM ActionHomo Anti-Solvent Crystallization (Toluene/Heptane) Homo->ActionHomo SM->Oiling Depresses MP

Diagnostic logic tree for identifying and resolving crystallization impurities.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My final 2-(3,4-Dimethoxyphenyl)phenol crystals have a distinct pink or brown discoloration, even after multiple recrystallizations. What is happening? A1: This is a classic symptom of oxidative degradation. The phenol moiety in your product is highly sensitive to air and light, especially in the presence of trace transition metals (like palladium from your coupling step). Oxidation leads to the formation of highly conjugated quinone-like species, which impart strong pink or brown colors even at parts-per-million (ppm) levels[1].

  • Causality & Solution: To prevent this, the crystallization must be conducted under an inert atmosphere (nitrogen or argon). Additionally, hot filtration with activated charcoal (1-5% w/w) is highly effective at adsorbing these colored polymeric impurities before the cooling phase begins [4].

Q2: I am observing "oiling out" (liquid-liquid phase separation) instead of crystal nucleation when cooling my solvent mixture. How do I force crystallization? A2: Oiling out occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, often exacerbated by a high concentration of impurities (like unreacted 2-bromophenol) which depress the melting point of the solute [2].

  • Causality & Solution: Rapid cooling forces the system into a metastable liquid-liquid state. You must reduce the supersaturation level. Return the mixture to heat, add 10-20% more of the primary solubilizing solvent, and cool the system at a strictly controlled rate (e.g., 0.1 °C/min). Seeding the solution at the cloud point with a pure crystal provides a thermodynamic template, bypassing the energy barrier for nucleation and preventing phase separation.

Q3: HPLC analysis of my crystals shows a persistent non-polar impurity. LC-MS indicates a mass consistent with 3,3',4,4'-tetramethoxybiphenyl. Why is this co-crystallizing? A3: This is a homocoupling byproduct. During the 1 [3], if oxygen is present or if the transmetalation step is slow, the boronic acid can undergo oxidative homocoupling. Because this impurity shares structural motifs with your product, it exhibits similar solubility profiles and easily co-crystallizes.

  • Causality & Solution: You must shift the solvent system to exploit the single structural difference: the hydroxyl (-OH) group on your desired product. By using a solvent system capable of hydrogen bonding (e.g., Isopropanol/Heptane), you selectively keep the non-polar homocoupled product in the mother liquor while your target phenol crystallizes.

ReactionPathway PdCat Pd(0) Catalyst OxAdd Oxidative Addition PdCat->OxAdd ArBr 2-Bromophenol (Electrophile) ArBr->OxAdd ArB (3,4-Dimethoxyphenyl) boronic acid TransMet Transmetalation ArB->TransMet O2 O2 / Slow Transmetalation ArB->O2 OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Regeneration Target 2-(3,4-Dimethoxyphenyl)phenol (Target Product) RedElim->Target HomoProd 3,3',4,4'-Tetramethoxybiphenyl (Homocoupling Impurity) O2->HomoProd Side Reaction

Suzuki-Miyaura reaction pathway showing divergence into target and homocoupling products.

Quantitative Data: Solvent Selection & Impurity Profiling

To design a self-validating protocol, we must rely on empirical solubility data. The table below summarizes the relative solubility of the target compound versus common impurities across different solvent classes.

Solvent SystemTarget Compound SolubilityHomocoupling Impurity SolubilityPd Catalyst / Color ImpuritiesRecommended Use
Toluene HighHighLowReaction solvent; poor for crystallization.
Ethyl Acetate / Hexane (1:3) ModerateHighLowSilica plug filtration prior to crystallization.
Isopropanol (IPA) High (Hot) / Low (Cold)ModerateLowPrimary Crystallization Solvent . Exploits H-bonding.
Methanol / Water Low (Oils out easily)Very LowHighNot recommended due to high risk of oiling out.
Self-Validating Experimental Protocols
Protocol A: Palladium Scavenging and Decolorization Workflow

This protocol is designed to remove trace palladium (grey/black specks) and oxidized phenolic polymers (pink/brown hue) prior to the final crystallization step.

  • Dissolution: Dissolve 10.0 g of crude 2-(3,4-Dimethoxyphenyl)phenol in 50 mL of Isopropanol (IPA) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Scavenger Addition: Add 0.5 g (5% w/w) of a silica-supported thiol scavenger (e.g., Si-Thiol) to bind free palladium ions. Add 0.2 g (2% w/w) of activated charcoal (Darco G-60) to adsorb conjugated colored impurities.

  • Thermal Agitation: Heat the suspension to a gentle reflux (82 °C) under a nitrogen atmosphere for 45 minutes.

    • Causality: Heat decreases the viscosity of the solvent, maximizing the diffusion rate of impurities into the porous networks of the charcoal and silica.

  • Hot Filtration: Pre-warm a Büchner funnel and a Celite pad. Filter the hot suspension rapidly under vacuum.

    • Validation Step: The filtrate must be completely transparent and colorless. If a pink hue persists, the charcoal loading was insufficient or the filtration was too slow; repeat steps 2-4.

  • Concentration: Transfer the filtrate to a clean flask and proceed immediately to Protocol B.

Protocol B: Anti-Solvent Crystallization to Reject Homocoupling Impurities

This protocol isolates the target phenol while leaving the non-polar 3,3',4,4'-tetramethoxybiphenyl in the mother liquor.

  • Saturation: Take the hot, colorless IPA filtrate from Protocol A (approx. 50 mL) and maintain it at 70 °C.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise via an addition funnel while stirring at 300 rpm. Continue adding until the solution becomes faintly turbid (the cloud point). This typically requires 20-30 mL of Heptane.

  • Seeding & Annealing: Stop the addition of Heptane. Add 5-10 mg of pure 2-(3,4-Dimethoxyphenyl)phenol seed crystals. Hold the temperature at 70 °C for 15 minutes.

    • Causality: Holding at the cloud point allows the seed crystals to anneal and grow slowly, rejecting the structurally similar homocoupled impurity from the growing crystal lattice.

  • Controlled Cooling: Program the heating mantle/bath to cool at a rate of 0.1 °C/min down to 5 °C.

    • Validation Step: Rapid cooling (>1 °C/min) will cause the homocoupling impurity to crash out kinetically. Slow cooling ensures thermodynamic control.

  • Isolation: Filter the resulting white, needle-like crystals through a sintered glass funnel. Wash the filter cake with 10 mL of ice-cold Heptane. Dry under vacuum at 40 °C for 12 hours.

References
  • Chemistry LibreTexts. "3.6F: Troubleshooting." LibreTexts. Available at: [Link]

  • Wikipedia contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • University of Cape Town. "SOP: CRYSTALLIZATION." UCT Chemistry. Available at:[Link]

Sources

Optimization

Reducing degradation of 2-(3,4-Dimethoxyphenyl)phenol during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(3,4-Dimethoxyphenyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(3,4-Dimethoxyphenyl)phenol . Due to its electron-rich biphenyl structure, this compound is highly susceptible to environmental degradation.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions. Here, we explore the thermodynamic and kinetic causes of degradation, provide empirical stability data, and outline self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: My batch of 2-(3,4-Dimethoxyphenyl)phenol has turned from a white powder to a yellowish-brown solid. What happened? A: This discoloration is the hallmark of oxidative degradation. The electron-donating methoxy groups (-OCH3) on the adjacent phenyl ring increase the electron density of the phenolic ring. This lowers the oxidation potential of the phenol, making it highly susceptible to auto-oxidation. Upon exposure to ambient oxygen and UV/visible light, the phenolic hydroxyl group undergoes homolytic cleavage to form a phenoxy radical. This radical rapidly propagates into highly conjugated quinone derivatives, which absorb light in the visible spectrum (appearing yellow/brown). This mechanism is a well-documented pathway for [2].

Q2: What are the definitive long-term storage conditions for this compound? A: To maintain >99% purity over 12+ months, the compound must be isolated from the "degradation triad": Oxygen, Light, and Thermal Energy. According to principles outlined in the [1]:

  • Temperature: Store at -20°C or -80°C. Lower temperatures exponentially decrease the kinetic rate of oxidation.

  • Atmosphere: Purge containers with ultra-high purity (UHP) Argon. Argon is heavier than air and effectively blankets the solid, displacing reactive oxygen.

  • Light: Use Class A amber glass vials to block UV radiation (wavelengths < 400 nm), which initiates photolytic radical formation.

Q3: Does atmospheric moisture affect the stability of this compound? A: While 2-(3,4-Dimethoxyphenyl)phenol does not readily hydrolyze, moisture acts as a catalytic medium. Water molecules adsorbed onto the powder surface increase local mobility, facilitating redox reactions and accelerating the rate of oxidation. Therefore, rigorous desiccation prior to storage is mandatory.

Q4: Can I salvage a degraded batch? A: Yes, provided the degradation is minimal (<5% by HPLC). The compound can be re-purified using flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). The polar quinone degradants will exhibit significantly different retention factors (Rf) compared to the intact phenol, allowing for clean separation.

Part 2: Mechanistic & Workflow Visualizations

Understanding the degradation pathway is critical to preventing it. Figure 1 illustrates the chemical progression from the intact active pharmaceutical ingredient (API) to its discolored degradants.

Degradation A 2-(3,4-Dimethoxyphenyl)phenol B Phenoxy Radical Intermediate A->B O2, UV, Heat C Quinone Degradants (Yellow/Brown) B->C Oxidation

Figure 1: Oxidative degradation pathway of 2-(3,4-Dimethoxyphenyl)phenol into quinones.

Protocol N1 Bulk Compound N2 Vacuum Desiccation N1->N2 N3 Aliquot in Amber Vials N2->N3 N4 Argon Purge (Inerting) N3->N4 N5 Long-Term Storage (-20°C) N4->N5

Figure 2: Step-by-step workflow for the long-term inert storage of phenolic compounds.

Part 3: Quantitative Stability Data

The following table synthesizes accelerated stability data based on standard phenolic degradation kinetics under various environmental conditions [3].

Table 1: Accelerated Stability Matrix for 2-(3,4-Dimethoxyphenyl)phenol

Storage TemperatureAtmosphereLight Exposure1-Month Purity6-Month PurityVisual Appearance
25°C (Room Temp)Ambient AirLight (Clear Vial)94.2%81.5%Yellow/Brown Solid
25°C (Room Temp)Ambient AirDark (Amber Vial)97.1%89.3%Pale Yellow Powder
4°C (Refrigerated)Ambient AirDark (Amber Vial)98.5%94.0%Off-White Powder
-20°C (Freezer) Argon Purged Dark (Amber Vial) >99.9% 99.5% Pure White Powder

Part 4: Validated Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as a self-validating system . By incorporating a "sentinel vial," researchers can verify the integrity of their storage conditions without exposing the primary bulk stock to repeated freeze-thaw cycles.

Protocol A: Inert Aliquoting and Storage
  • Desiccation: Transfer the bulk compound into a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours at room temperature.

    • Causality: Removing adsorbed surface moisture eliminates the solvent micro-environment required for rapid redox reactions.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 50 mg) inside pre-dried, Class A amber glass vials.

    • Causality: Single-use aliquots prevent the introduction of oxygen and atmospheric moisture that occurs during repeated opening of a bulk container.

  • Inert Gas Purging: Insert a sterile needle connected to a UHP Argon line into the vial, keeping the tip 1 cm above the powder bed. Purge at a low flow rate (0.5 L/min) for 20 seconds.

    • Causality: Argon (1.78 g/L) is significantly denser than ambient air (1.22 g/L). It physically displaces oxygen at the powder bed, arresting auto-oxidation.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the exterior junction with Parafilm to prevent micro-leaks.

  • Sentinel Creation (Validation Step): Prepare one additional "sentinel vial" containing exactly 1.0 mg of the compound using the exact same inerting process.

  • Storage: Transfer all vials to a monitored -20°C freezer.

Protocol B: HPLC-UV Purity Assessment (System Validation)

Test the "sentinel vial" after 30 days to validate the success of Protocol A.

  • Sample Preparation: Retrieve the sentinel vial and allow it to equilibrate to room temperature for 30 minutes before opening (prevents condensation). Dissolve the 1.0 mg sample in 1.0 mL of HPLC-grade Acetonitrile.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA lowers the pH, ensuring the phenolic hydroxyl group remains fully protonated, which prevents peak tailing on the column.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (150 x 4.6 mm, 5 µm). Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Monitor UV absorbance at 280 nm.

  • Validation Criteria: If the integrated area of the primary peak is >99.5% with no secondary peaks (quinones) detected, Protocol A is validated, and the bulk aliquots are confirmed safe for long-term use.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts Source: Antioxidants (MDPI) URL: [Link]

Troubleshooting

Resolving baseline noise in 2-(3,4-Dimethoxyphenyl)phenol chromatography

An elevated or noisy baseline in high-performance liquid chromatography (HPLC) can obscure peaks of interest, compromise the accuracy of quantitation, and indicate underlying issues with the instrument or method. For a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An elevated or noisy baseline in high-performance liquid chromatography (HPLC) can obscure peaks of interest, compromise the accuracy of quantitation, and indicate underlying issues with the instrument or method. For a compound like 2-(3,4-Dimethoxyphenyl)phenol, a moderately polar analyte typically analyzed using reversed-phase chromatography with UV detection, achieving a stable baseline is paramount for reliable results.

This technical support guide, designed for researchers and drug development professionals, provides a structured, in-depth approach to diagnosing and resolving baseline noise. As a Senior Application Scientist, this guide moves beyond simple checklists to explain the causal relationships between symptoms and their sources, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs): Understanding Baseline Noise

Q1: What is considered "baseline noise" in HPLC, and why is it a problem?

A: Baseline noise refers to the fluctuations in the detector signal when only the mobile phase is passing through the system.[1] It is the random or periodic variation around the average baseline signal. A high signal-to-noise ratio (S/N) is crucial for method sensitivity, particularly for determining the limit of detection (LOD) and limit of quantitation (LOQ).[1][2] Excessive noise can mask low-level impurity peaks, lead to inconsistent peak integration, and ultimately compromise the accuracy and precision of your analysis of 2-(3,4-Dimethoxyphenyl)phenol.

Q2: What are the main categories of baseline noise I should look for?

A: Baseline disturbances can be broadly categorized into three types, each pointing to different potential causes:

  • High-Frequency Noise (Short-Term Noise): Appears as rapid, random fluctuations (fuzz) on the baseline. Often linked to electronic issues or problems within the detector flow cell.

  • Low-Frequency Noise (Wander or Drift): A slow, gradual change in the baseline, either rising or falling over the course of a run.[1][3][4] This is common in gradient elution and often related to mobile phase composition, temperature fluctuations, or column equilibration.[3][4][5]

  • Periodic or Spiking Noise: Appears as regular, repeating disturbances (e.g., sinusoidal waves) or sharp, random spikes.[6] This type of noise is frequently traced back to the pump, air bubbles, or electrical grounding issues.[6][7]

Systematic Troubleshooting Guide

The following sections provide a question-driven approach to isolate and resolve the source of baseline noise in your analysis.

Part 1: The Mobile Phase - The First Suspect

Q3: My baseline is drifting upwards during my gradient run. What's causing this?

A: This is a common phenomenon in gradient elution, especially when monitoring at low UV wavelengths (<220 nm).[4][8] The primary cause is a difference in the UV absorbance between your aqueous mobile phase (Solvent A) and your organic mobile phase (Solvent B).[9][10] As the proportion of the organic solvent (e.g., acetonitrile or methanol), which typically has a higher UV cutoff, increases during the gradient, the overall absorbance of the mobile phase rises, causing the baseline to drift upwards.[4][9]

Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using high-purity, HPLC or LC-MS grade solvents.[2][11][12][13] Lower grade solvents can contain UV-absorbing impurities that contribute to drift.

  • Check UV Cutoff Wavelengths: Be aware of the UV cutoff of your solvents. For analyzing phenolic compounds like 2-(3,4-Dimethoxyphenyl)phenol, a detection wavelength of ~280 nm is common, which is generally above the cutoff for standard solvents.[14] However, if using additives, their absorbance must also be considered.[6]

  • Mobile Phase Absorbance Matching: To counteract drift, you can add a small amount of a UV-absorbing compound to Solvent A that matches the absorbance of Solvent B at the detection wavelength.[5] For example, adding a small amount of the organic solvent from B to A can sometimes help flatten the baseline.

SolventTypical UV Cutoff (nm)
Water (HPLC Grade)~190
Acetonitrile~190
Methanol~205
Tetrahydrofuran (THF)~212
Trifluoroacetic Acid (0.1%)~210

Q4: I see regular, periodic noise that looks like a sine wave. What is the source?

A: This type of regular, pulsating noise is almost always linked to the HPLC pump and indicates an issue with solvent proportioning or delivery.[6][11] The most common causes are:

  • Improper Solvent Mixing: Insufficient mixing of the mobile phase components before they reach the column can cause periodic fluctuations in composition and, therefore, UV absorbance.[6]

  • Faulty Check Valves: A malfunctioning or dirty check valve in one of the pump heads can lead to inconsistent flow and pressure pulsations.[11][15][16]

  • Pump Seals: Worn or failing pump seals can also cause pressure fluctuations and contribute to a noisy baseline.[11]

Diagnostic Workflow:

Caption: Diagnostic workflow for periodic baseline noise.

Q5: My baseline is noisy and has random spikes. Could this be due to air bubbles?

A: Yes, air bubbles are a very common cause of random, spiking noise.[1][7][15] Dissolved gas can come out of the solution as the mobile phase moves from the high-pressure environment of the column to the lower-pressure environment of the detector flow cell.[6][8] These bubbles cause sharp changes in the refractive index within the flow cell, leading to large, erratic spikes in the detector signal.[8]

Step-by-Step Protocol for Bubble Elimination:

  • Degas Mobile Phase: Ensure all mobile phase solvents are thoroughly degassed before and during use. Use an inline vacuum degasser, or alternatively, sparge with helium or sonicate the solvents under vacuum.[3][8][12] An improperly functioning degasser can be a major source of noise.[11]

  • Prime the Pump: Thoroughly prime all pump lines to ensure they are free of trapped air.

  • Check for Leaks: Inspect all fittings and connections between the pump and the detector. A leak can draw air into the system.[1]

  • Increase Backpressure: Consider adding a backpressure regulator after the detector flow cell. This increases the pressure in the cell, helping to keep gases dissolved and preventing bubble formation.[12]

Part 2: The HPLC System and Column

Q6: I've ruled out mobile phase issues, but the baseline is still drifting. Could it be the column?

A: Yes, the column is a significant potential source of baseline drift. The main causes are:

  • Insufficient Equilibration: The column stationary phase requires adequate time to equilibrate with the initial mobile phase conditions.[12] If equilibration is incomplete, the baseline will drift as the column chemistry slowly settles. This is especially true for methods using ion-pairing reagents.[12]

  • Column Bleed: This is the gradual degradation and elution of the bonded stationary phase from the silica support.[17][18] It often appears as a rising baseline, particularly at higher temperatures or extreme pH values, and can contaminate a mass spectrometer detector.[18][19]

  • Contamination: Strongly retained compounds from previous injections can slowly elute during a gradient run, appearing as a rising baseline or "ghost peaks".[7][12][20]

Troubleshooting Protocol: Isolating the Column as the Source

  • Remove the Column: Replace the analytical column with a zero-dead-volume union.

  • Run the Method: Run your gradient method without the column in place.

  • Analyze the Baseline:

    • If the baseline noise or drift disappears, the source of the problem is the column (bleed, contamination, or slow equilibration).[11]

    • If the baseline noise persists, the problem lies elsewhere in the HPLC system (pump, detector, mobile phase).

G start Baseline Noise Observed check_column Replace Column with Union and Run Blank Gradient start->check_column noise_persists Noise Persists check_column->noise_persists YES noise_gone Noise Disappears check_column->noise_gone NO cause_system Cause is Systemic: - Pump - Detector - Mobile Phase noise_persists->cause_system cause_column Cause is Column-Related: - Contamination - Bleed - Equilibration noise_gone->cause_column

Caption: Logic diagram for isolating column-related noise.

Q7: How can I be sure my sample preparation isn't causing the baseline issues?

A: Improper sample preparation is a common but often overlooked source of chromatographic problems. For 2-(3,4-Dimethoxyphenyl)phenol, which may be extracted from a complex matrix, this is critical.

  • Matrix Effects: Complex sample matrices can introduce many interfering compounds. If not adequately removed, these can co-elute, causing a bumpy or rising baseline.[2]

  • Incomplete Dissolution: If the analyte is not fully dissolved in the sample diluent, small particulates can cause noise or block the column.

  • Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and baseline disturbances.[21] The ideal sample diluent is the initial mobile phase itself.

Best Practices for Sample Preparation:

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can cause system blockages and pressure fluctuations.[14][22]

  • Solid-Phase Extraction (SPE): For complex matrices, use an SPE protocol to clean up the sample, removing interferences and concentrating the analyte.[22][23]

  • Run a Blank: Inject a "matrix blank" (a sample prepared without the analyte) and a "solvent blank" (just the injection solvent) to see if any baseline artifacts originate from the sample matrix or the diluent.[20]

Part 3: The Detector

Q8: I've checked everything else, but I still have high-frequency, fuzzy noise. Is my detector lamp failing?

A: A deteriorating detector lamp is a classic cause of high-frequency baseline noise.[11][24] As a UV lamp ages, its light output becomes less stable, which the detector registers as noise.[6][8]

Step-by-Step Protocol for Detector Diagnosis:

  • Check Lamp Energy: Most HPLC software platforms have a diagnostic tool to check the lamp intensity or energy. Perform a lamp intensity test according to the manufacturer's instructions. If the energy is low, the lamp is likely near the end of its life.

  • Clean the Flow Cell: Contaminants or air bubbles inside the detector's flow cell can scatter light and increase noise.[1][12] Flush the flow cell with a sequence of solvents, such as water, methanol, and isopropanol. If necessary, a more aggressive cleaning with dilute acid (e.g., 1N Nitric Acid, but never HCl) can be performed, but always consult your detector manual first.[12]

  • Review Wavelength Settings: Operating at a wavelength very close to the solvent cutoff will inherently increase baseline noise because the mobile phase absorbs a significant amount of light, reducing the amount reaching the photodiode.[6][8][11]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Support. Available from: [Link]

  • Causes of Gradient Drift. (2023, December 8). Separation Science. Available from: [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19). Patsnap Eureka. Available from: [Link]

  • Dolan, J. W. (2026, March 31). Gradient Elution, Part V: Baseline Drift Problems. LCGC International. Available from: [Link]

  • HPLC Gradient Elution – Baseline Drift. (2014, June 16). LCGC International. Available from: [Link]

  • Baseline drift in HPLC? What causes this? (2024, August 12). ResearchGate. Available from: [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available from: [Link]

  • Eliminating Baseline Problems. Agilent Technologies. Available from: [Link]

  • Troubleshooting. BASi. Available from: [Link]

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. Available from: [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available from: [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. Available from: [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC International. Available from: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 3). Element Lab Solutions. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Available from: [Link]

  • What sources can cause column bleeding. (2011, September 15). Chromatography Forum. Available from: [Link]

  • Fundamentals of Sample Preparation for Chromatography. (2025, October 15). Chrom Tech, Inc. Available from: [Link]

  • Prest, H. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available from: [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]

  • I am having problems establishing a stable baseline in my HPLC prep instrument how can I fix this issue? (2023, March 14). ResearchGate. Available from: [Link]

  • Achieving Low Levels of GC Column Bleed. (2021, March 26). Crawford Scientific. Available from: [Link]

  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Dolan, J. W. (2016, January 31). Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack. LCGC International. Available from: [Link]

  • Can column bleeding damage my MS (LC-MS)? (2023, January 13). ResearchGate. Available from: [Link]

  • how to decrease noise in RP-HPLC acetonitrile water method. (2010, April 23). Chromatography Forum. Available from: [Link]

  • How can I eliminate baseline noise in HPLC? (2014, October 30). ResearchGate. Available from: [Link]

  • Separation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6). Agilent Technologies. Available from: [Link]

  • Analyzing Phenolic Pollutants in Water Using U-HPLC. Fisher Scientific. Available from: [Link]

  • Grynkiewicz, M., et al. Determination of Phenols in Runoff. Polish Journal of Environmental Studies. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Resolution for 2-(3,4-Dimethoxyphenyl)phenol Isomers

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals struggling to resolve positional isomers of 2-(3,4-Dimethoxyphenyl)phenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals struggling to resolve positional isomers of 2-(3,4-Dimethoxyphenyl)phenol. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, traditional reversed-phase chromatography often fails. This guide provides the mechanistic causality and field-proven workflows required to achieve baseline separation.

Diagnostic Workflow: Resolving Co-eluting Isomers

TroubleshootingWorkflow A Issue: Co-elution of 2-(3,4-Dimethoxyphenyl)phenol Isomers on C18 Column B Action: Change Stationary Phase (Introduce π-π & Shape Selectivity) A->B Step 1 C Option 1: PFP Column (Dipole & Spatial Recogntion) B->C D Option 2: Biphenyl Column (Enhanced π-π Interactions) B->D E Action: Optimize Mobile Phase C->E Step 2 D->E Step 2 F Modifier: Use Methanol (Prevents π-π Competition) E->F G Buffer: Acidic pH ~2.7 (Suppresses Phenol Ionization) E->G H Gradient: Add Isocratic Hold (Increases Migration Time) E->H I Result: Baseline Resolution Achieved (Rs ≥ 1.5) F->I G->I H->I

Diagnostic pathway for troubleshooting and resolving biphenyl phenolic isomer co-elution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my 2-(3,4-Dimethoxyphenyl)phenol isomers co-elute as a single broad peak (or a peak with a shoulder) on a standard C18 column? Causality: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces, separating compounds based on their partition coefficients (LogP)[1]. Positional isomers of 2-(3,4-dimethoxyphenyl)phenol have identical molecular formulas and virtually identical molecular volumes and hydrophobicities. Because C18 phases lack the ability to recognize spatial arrangements or electronic differences, they cannot differentiate these molecules, resulting in co-elution[1][2].

Q2: Which stationary phase chemistry provides the highest resolution for biphenyl positional isomers? Causality: To resolve these isomers, you must exploit alternative retention mechanisms such as π-π interactions, dipole-dipole interactions, and shape selectivity[1][3].

  • Biphenyl Columns: These columns feature two phenyl rings bonded in tandem, creating an electron-rich surface. They are highly effective for rigid, aromatic systems, providing enhanced π-π interactions that easily resolve positional isomers[3][4]. Studies demonstrate that biphenyl columns can increase peak capacity by over 30% for phenolic compounds compared to C18 phases[4].

  • Pentafluorophenyl (PFP) Columns: PFP phases offer strong dipole-dipole, hydrogen bonding, and π-π interactions[5]. The highly electronegative fluorine atoms create a strong dipole that interacts selectively with the polar methoxy and hydroxyl groups of your isomers, offering exceptional spatial selectivity[5].

Q3: Should I use Acetonitrile or Methanol as the organic modifier for PFP and Biphenyl columns? Causality: Methanol is strongly recommended. While acetonitrile is a standard choice for C18 columns, its carbon-nitrogen triple bond contains π electrons. These π electrons actively compete with the analyte for the π-electron cloud of the Biphenyl or PFP stationary phase, effectively dampening the column's unique selectivity[1]. Methanol is a protic solvent lacking π electrons; using it maximizes the π-π interactions between the 2-(3,4-dimethoxyphenyl)phenol isomers and the stationary phase, frequently leading to dramatic improvements in resolution[1][6].

Q4: How does mobile phase pH impact the separation of these phenolic isomers? Causality: The phenolic hydroxyl group on 2-(3,4-dimethoxyphenyl)phenol is ionizable. If the mobile phase pH is not strictly controlled, partial ionization of the phenol occurs, leading to severe peak tailing, retention time drift, and loss of resolution[6][7]. Solution: Buffer the aqueous mobile phase to an acidic pH (e.g., pH 2.5–3.0) using 0.1% formic acid or acetic acid[6][7]. This ensures the phenol group remains fully protonated (neutral), stabilizing its hydrophobic and electronic interactions with the stationary phase[6].

Q5: What gradient modifications can resolve a critical pair that remains partially co-eluted even on a Biphenyl column? Causality: If structural selectivity is optimized but baseline resolution (Rs < 1.5) is not achieved, the migration rate through the column is likely too fast for the subtle interaction differences to fully manifest. Solution: Implement a low-organic isocratic hold prior to the gradient ramp. For example, holding the mobile phase at 40% Methanol for 10–20 minutes allows the isomers to migrate slowly, maximizing their interaction time with the functionalized stationary phase before the stronger solvent elutes them[8].

Data Presentation: Stationary Phase Comparison
Stationary Phase ChemistryPrimary Retention MechanismResolution Potential for Biphenyl IsomersRecommended Organic Modifier
Alkyl C18 Hydrophobic dispersion (LogP)Poor (Frequent co-elution)[1]Acetonitrile or Methanol
Pentafluorophenyl (PFP) Dipole-dipole, Hydrogen bonding, π-πExcellent (High spatial selectivity)[5]Methanol[1]
Biphenyl Enhanced π-π, Hydrophobic, ShapeExcellent (Ideal for rigid aromatics)[3][4]Methanol[1][6]
Experimental Protocol: Self-Validating Method Optimization

This step-by-step methodology is designed as a self-validating system. By incorporating specific system suitability checks, the protocol ensures that any failure in resolution is immediately caught and corrected.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water. Verify the pH is between 2.6 and 2.8 using a calibrated pH meter to ensure complete suppression of phenol ionization[6][7].

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Methanol. Do not use Acetonitrile to avoid π-π competition[1].

Step 2: Column Selection & Equilibration

  • Install a Biphenyl or PFP core-shell column (e.g., 100 x 4.6 mm, 2.6 µm particle size) to minimize longitudinal diffusion and maximize efficiency[4][9].

  • Set the column oven temperature to 30°C. (Lower temperatures can enhance spatial selectivity for rigid isomers).

  • Equilibrate the column with 5% B for 15 column volumes.

Step 3: Gradient Optimization with Isocratic Hold

  • Program the following gradient to exploit the migration time of the isomers[8]:

    • 0.0 - 15.0 min: Isocratic hold at 40% B (Allows subtle π-π interactions to separate the isomers).

    • 15.0 - 25.0 min: Linear ramp from 40% B to 95% B (Elutes strongly retained impurities).

    • 25.0 - 30.0 min: Hold at 95% B (Column wash).

    • 30.1 - 35.0 min: Re-equilibration at 5% B.

Step 4: System Suitability Testing (SST) & Validation

  • Inject 5 µL of a mixed standard containing the 2-(3,4-Dimethoxyphenyl)phenol isomers.

  • Validation Check 1 (Resolution): Calculate the resolution (Rs) between the critical pair.

    • If Rs ≥ 1.5: The method is validated for baseline separation.

    • If Rs < 1.5: Extend the isocratic hold in Step 3 to 20 minutes or decrease the initial organic concentration to 35% B[8].

  • Validation Check 2 (Peak Symmetry): Measure the USP Tailing Factor (Tf).

    • If Tf > 1.2: The phenol is likely partially ionizing. Remake Aqueous Phase A with fresh formic acid to strictly enforce pH < 3.0[6].

References
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. 3

  • A Simple Yet Effective Trick for Isomer Separation. Welch Materials.8

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. 1

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. 5

  • Method development for the HPLC analysis of biphenyltetrols. Benchchem. 6

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. 7

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PubMed Central (PMC). 10

  • Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Analytical. 2

  • How Do You Improve Separation in Column Chromatography? Chromatography Today.9

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of 2-(3,4-Dimethoxyphenyl)phenol and Standard Antioxidants

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of the antioxidant potential of 2-(3,4-Dimethoxyphenyl)phenol in comparison to established standard antioxidants: Trolox, Ascor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the antioxidant potential of 2-(3,4-Dimethoxyphenyl)phenol in comparison to established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). Recognizing the pivotal role of oxidative stress in a myriad of pathological conditions, the identification and characterization of novel antioxidant compounds are of paramount importance in drug discovery and development. This document outlines the mechanistic underpinnings of free radical scavenging, details rigorous experimental protocols for common in vitro assays (DPPH, ABTS, and FRAP), and offers a blueprint for data analysis and interpretation. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries, providing the necessary tools to conduct a robust comparative assessment of antioxidant efficacy.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] While the human body possesses an endogenous antioxidant defense system, the therapeutic and preventative application of exogenous antioxidants remains a significant area of research.

This guide focuses on the comparative analysis of 2-(3,4-Dimethoxyphenyl)phenol, a phenolic compound, against a panel of widely accepted antioxidant standards. Phenolic compounds are a large class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals.[1] The evaluation of novel phenolic compounds, such as 2-(3,4-Dimethoxyphenyl)phenol, necessitates a systematic comparison with well-characterized antioxidants to ascertain their relative potency and potential for therapeutic development.

Chemical Structures and Antioxidant Mechanisms

A fundamental understanding of the chemical structures and mechanisms of action of the compounds under investigation is crucial for the interpretation of experimental data.

2.1. 2-(3,4-Dimethoxyphenyl)phenol

  • Structure:

    • While direct experimental data on the antioxidant activity of 2-(3,4-Dimethoxyphenyl)phenol is not extensively available in the public domain, its structure, featuring a phenolic hydroxyl group and a dimethoxy-substituted phenyl ring, suggests a potent capacity for free radical scavenging. The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, while the methoxy groups can influence the electron density of the aromatic ring, potentially enhancing its antioxidant activity.[3]

  • Proposed Mechanism: The primary antioxidant mechanism is likely to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group, which is a common mechanism for phenolic antioxidants.[4]

2.2. Standard Antioxidants

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid):

    • Structure and Mechanism: Trolox, a water-soluble analog of vitamin E, is a potent antioxidant that acts by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals.[5] This action neutralizes the radical and forms a stable phenoxyl radical, which can then be regenerated.[5] Due to its water solubility, it is widely used as a standard in various antioxidant capacity assays.[6]

  • Ascorbic Acid (Vitamin C):

    • Structure and Mechanism: Ascorbic acid is a powerful natural antioxidant that functions by donating electrons to neutralize a wide range of reactive oxygen species.[7][8] It can donate a hydrogen atom from its enol group, forming a relatively stable ascorbyl radical.[9] This radical can then be reduced back to ascorbic acid. Ascorbic acid also plays a role in regenerating other antioxidants, such as vitamin E.[7]

  • Butylated Hydroxytoluene (BHT):

    • Structure and Mechanism: BHT is a synthetic phenolic antioxidant widely used as a food preservative.[10] Its antioxidant activity stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[10][11] The bulky tert-butyl groups on the BHT molecule provide steric hindrance, which enhances the stability of the resulting phenoxyl radical.[11]

In Vitro Antioxidant Activity Assessment: Protocols and Experimental Design

To ensure a comprehensive and reliable comparison, a battery of in vitro antioxidant assays with different mechanisms of action is recommended. The following protocols for DPPH, ABTS, and FRAP assays are detailed to facilitate reproducible and accurate measurements.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically.[12][13]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of 2-(3,4-Dimethoxyphenyl)phenol and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound and standards to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound or standards to the respective wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound or standard at various concentrations.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

3.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to a 96-well plate.

    • Add 5 µL of the test compound or standard at various concentrations.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (mmol Fe²⁺/g of sample).

Data Analysis and Interpretation

For the DPPH and ABTS assays, the results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity. For the FRAP assay, the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or in terms of a standard like ferrous sulfate.

Hypothetical Comparative Data:

The following table presents hypothetical data to illustrate how the results of the in vitro antioxidant assays could be summarized for comparison.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mmol Fe²⁺/g)
2-(3,4-Dimethoxyphenyl)phenol15.810.21.8
Trolox8.55.12.5
Ascorbic Acid5.23.92.8
BHT25.418.71.2

Interpretation of Hypothetical Data:

In this hypothetical scenario, Ascorbic Acid demonstrates the highest antioxidant activity across all three assays, followed by Trolox. 2-(3,4-Dimethoxyphenyl)phenol exhibits potent antioxidant activity, outperforming the synthetic antioxidant BHT. The differing results across the assays can be attributed to the different reaction mechanisms and the chemical nature of the antioxidants. For instance, the FRAP assay is a measure of electron-donating capacity, while DPPH and ABTS assays measure both hydrogen atom and electron transfer.

Visualization of Experimental Workflow and Cellular Context

To provide a clear overview of the experimental process and the broader biological context of antioxidant action, the following diagrams are provided.

Experimental Workflow for In Vitro Antioxidant Assays:

G cluster_prep Sample & Reagent Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Test_Compound 2-(3,4-Dimethoxyphenyl)phenol Stock DPPH_Assay DPPH Assay Test_Compound->DPPH_Assay ABTS_Assay ABTS Assay Test_Compound->ABTS_Assay FRAP_Assay FRAP Assay Test_Compound->FRAP_Assay Standards Trolox, Ascorbic Acid, BHT Stocks Standards->DPPH_Assay Standards->ABTS_Assay Standards->FRAP_Assay DPPH_Reagent DPPH Reagent DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS•+ Reagent ABTS_Reagent->ABTS_Assay FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP_Assay Spectrophotometry Spectrophotometric Reading DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry Calculation IC50 / TEAC Calculation Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Workflow for the comparative in vitro antioxidant analysis.

Nrf2-ARE Signaling Pathway:

Many phenolic antioxidants can also exert their protective effects by activating endogenous antioxidant defense mechanisms, such as the Nrf2-ARE pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Phenolic Compound Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates transcription of

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion

The systematic in vitro evaluation of novel antioxidant compounds is a critical step in the drug discovery and development pipeline. This guide provides a robust framework for the comparative analysis of 2-(3,4-Dimethoxyphenyl)phenol against standard antioxidants. By employing a multi-assay approach and adhering to rigorous experimental protocols, researchers can obtain reliable and comprehensive data on the antioxidant potential of this and other novel compounds. The insights gained from such studies are invaluable for identifying promising candidates for further preclinical and clinical investigation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ascorbic Acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • PubMed. (n.d.). Ascorbic acid as antioxidant. Retrieved from [Link]

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]

  • PubMed. (2020, November 1). Ascorbic acid: The chemistry underlying its antioxidant properties. Retrieved from [Link]

  • PMC. (n.d.). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Retrieved from [Link]

  • PubMed. (n.d.). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. Retrieved from [Link]

  • PubMed. (2015, August 28). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Retrieved from [Link]

  • ACS Publications. (2000, July 6). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Retrieved from [Link]

  • MDPI. (2023, December 26). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antioxidant Activity Evaluation of Trolox Derivatives. Retrieved from [Link]

  • ACS Publications. (2009, February 6). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Retrieved from [Link]

  • Czech Journal of Food Sciences. (n.d.). Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • ResearchGate. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]

  • ResearchGate. (2021, June 15). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • Food Research. (2021, December 12). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. -. Retrieved from [Link]

  • PMC. (n.d.). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Retrieved from [Link]

  • PMC. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • PMC. (2024, February 26). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Retrieved from [Link]

  • PMC. (n.d.). Comparison of the Phenolic Content and Antioxidant Activities of Apocynum venetum L. (Luo-Bu-Ma) and Two of Its Alternative Species. Retrieved from [Link]

  • Frontiers. (2022, November 8). Phenolic profiles and antioxidant activity in different organs of Sinopodophyllum hexandrum. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Semantic Scholar. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). In vitro antioxidant activity and polyphenol estimation of methanolic fruit extract of Carissa spinarum L. Retrieved from [Link]

  • Frontiers. (2024, February 28). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethoxyphenyl)phenol for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4-Dimethoxyphenyl)phenol, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile of 2-(3,4-Dimethoxyphenyl)phenol

2-(3,4-Dimethoxyphenyl)phenol, also known as 3,4-Dimethoxyphenol, is a phenolic compound that presents several potential hazards. Phenolic compounds, as a class, are recognized for their potential toxicity and environmental impact.[1][2] Specific to 3,4-Dimethoxyphenol, safety data sheets (SDS) classify it as a substance that:

  • Causes skin irritation.[3][4][5][6]

  • Causes serious eye irritation.[3][4][5][6]

  • May cause respiratory irritation.[3][4][6]

  • Is harmful if swallowed.[5][6]

Given these hazards, it is imperative to treat all waste containing 2-(3,4-Dimethoxyphenyl)phenol as hazardous waste.[3][6] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8][9]

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile, neoprene), lab coat
Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety glasses with side shields or goggles
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationUse in a well-ventilated area or chemical fume hood
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when handling

This data is a synthesis from multiple Safety Data Sheets.[3][4][5][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing 2-(3,4-Dimethoxyphenyl)phenol. This process is designed to be a self-validating system, ensuring that each step contributes to overall safety and compliance.

The cardinal rule of chemical waste management is proper segregation.[10] Do not mix 2-(3,4-Dimethoxyphenyl)phenol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated, puncture-proof, and sealable hazardous waste container.[7][11]

    • This container should be clearly labeled for "Phenolic Waste" or specifically for "2-(3,4-Dimethoxyphenyl)phenol Waste."

  • Liquid Waste:

    • Use a dedicated, leak-proof, and chemically compatible container for all solutions containing 2-(3,4-Dimethoxyphenyl)phenol.[10]

    • Ensure the container is made of a material that will not react with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7]

Accurate and detailed labeling is a critical component of safe waste handling, providing essential information to all personnel and waste management contractors.[12] Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-(3,4-Dimethoxyphenyl)phenol" or "3,4-Dimethoxyphenol."

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date on which the waste was first added to the container.

  • Your name, laboratory, and contact information.

Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.[13]

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • The storage area should be cool, dry, and well-ventilated.[3][14]

  • Ensure the storage area is away from incompatible materials, such as strong bases, acid anhydrides, and acid chlorides.[6][14]

  • Store containers at or below eye level to minimize the risk of dropping and splashing.[15]

The final step is to arrange for the pickup and disposal of the hazardous waste by a certified and licensed professional.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]

  • Provide them with all necessary information about the waste, as indicated on your label.

  • Follow all institutional procedures for waste handover.

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of 2-(3,4-Dimethoxyphenyl)phenol waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containerization Containerization cluster_storage_disposal Storage & Disposal Generate Generate Waste (Solid or Liquid) Solid_Waste Solid Waste (Gloves, Paper, etc.) Generate->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (Solutions) Generate->Liquid_Waste Is it liquid? Collect_Solid Collect in Labeled, Sealed Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Liquid Waste Container Liquid_Waste->Collect_Liquid Store Store in Designated Satellite Accumulation Area (SAA) Collect_Solid->Store Collect_Liquid->Store Pickup Arrange for Pickup by Certified Hazardous Waste Contractor (EHS) Store->Pickup

Caption: Decision workflow for the proper disposal of 2-(3,4-Dimethoxyphenyl)phenol waste.

Emergency Procedures in Case of Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][15]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) for 2-(3,4-Dimethoxyphenyl)phenol readily available for emergency responders.

Regulatory Framework

The disposal of hazardous waste is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[10][16] It is essential to be aware of and compliant with all local, state, and federal regulations pertaining to hazardous waste management.[10] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.

References

  • Safe Chemical Waste Disposal Best Practices & Regulations. (2025, February 11).
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • SOP223 Phenolics-Rev. (1998, April 1).
  • Navigating the Disposal of p-((p-(Phenylazo)phenyl)azo)phenol: A Guide for Laboratory Professionals. Benchchem.
  • Disposal/Hazardous waste. Fitreach.
  • How can I dispose phenol? (2015, January 9). ResearchGate.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Hazardous Waste Management, Disposal, and Regulations. (2024, September 27). ETM Recycling.
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenol. (2025, September 17). ThermoFisher.
  • SAFETY DATA SHEET - 2,3-Dimethoxyphenol. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (2025, November 10). TCI Chemicals.
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Handling

Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)phenol

Operational Safety and PPE Guide: Handling 2-(3,4-Dimethoxyphenyl)phenol As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a dynamic system of risk mitigation bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide: Handling 2-(3,4-Dimethoxyphenyl)phenol

As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a dynamic system of risk mitigation based on molecular structure. 2-(3,4-Dimethoxyphenyl)phenol is a specialized biphenyl derivative utilized in advanced organic synthesis and drug development. While its structural properties make it highly valuable for synthesizing active pharmaceutical ingredients, those same properties dictate a stringent, mechanistically driven approach to personal protective equipment (PPE) and operational safety.

Mechanistic Hazard Profiling (The "Why" Behind the Safety)

To design a self-validating safety protocol, we must first understand the molecular behavior of 2-(3,4-Dimethoxyphenyl)phenol. The molecule features a reactive phenolic hydroxyl (-OH) group coupled with a highly lipophilic dimethoxyphenyl ring.

  • Dermal Penetration & Irritation (H315): The phenolic -OH group acts as a weak acid and protein denaturant. However, the true danger lies in the dimethoxy-substituted biphenyl core, which significantly increases the compound's partition coefficient (LogP). This lipophilicity allows the molecule to rapidly bypass the aqueous barrier of the skin and penetrate the lipid-rich stratum corneum, necessitating robust barrier protection[1].

  • Ocular Toxicity (H319): Ocular tissue is highly vulnerable to amphiphilic compounds. If crystalline dust contacts the eye, the compound disrupts the lipid membranes of the corneal epithelium, causing severe, immediate irritation[2].

  • Respiratory Hazards (H335): As a crystalline solid, routine handling (e.g., weighing, transferring) generates invisible micro-particulates. Inhalation of these particulates results in deposition along the mucosal lining of the respiratory tract, leading to localized chemical burns[3].

Physicochemical Risk Factors

Understanding the physical data is critical for predicting exposure routes.

PropertyValue / CharacteristicOperational Safety Implication
Physical State Solid (Powder/Crystal)High risk of electrostatic aerosolization during spatula transfer.
Molecular Weight ~230.26 g/mol Low enough to facilitate rapid transdermal absorption upon contact.
Water Solubility Poor / InsolubleSpills and dermal exposure cannot be remediated with water alone; requires saponification or surfactant-based washing.
Lipophilicity (LogP) HighAccelerates breakthrough times in standard latex gloves; mandates nitrile or neoprene.

Personal Protective Equipment (PPE) Matrix

Based on the structural hazards, the following PPE is mandatory. Every choice is engineered to counteract a specific physical property of the compound.

Hazard TargetRequired PPESpecification / StandardMechanistic Justification
Dermal (Hands) Nitrile GlovesEN 374 (Min. 0.11 mm)Nitrile provides a dense cross-linked barrier against lipophilic phenols. Double-gloving is required to prevent breakthrough.
Ocular Safety GogglesEN 166 / ANSI Z87.1Indirectly vented, tight-fitting goggles prevent the ingress of airborne crystalline dust[2]. Standard safety glasses are insufficient.
Respiratory Fume Hood / N95Face Velocity: 80-100 fpmPrimary control is a chemical fume hood. If handling outside a hood (e.g., bulk transport), an N95/P100 respirator is required to filter <5 μm particulates[3].
Body Lab Coat (Cotton)100% Cotton, Knee-lengthCotton dissipates static electricity, preventing the lipophilic powder from adhering to the researcher's body.

Hazard Mitigation Workflow

PPE_Workflow cluster_0 Hazard Profiling cluster_1 Required PPE & Controls Start 2-(3,4-Dimethoxyphenyl)phenol Handling Workflow H_Skin Dermal Hazard (H315) Phenolic -OH Reactivity Start->H_Skin H_Eye Ocular Hazard (H319) Severe Irritation Risk Start->H_Eye H_Resp Inhalation Hazard (H335) Airborne Dust Particulates Start->H_Resp C_Gloves Nitrile Gloves (EN 374) Double-Gloving Recommended H_Skin->C_Gloves C_Goggles Safety Goggles (EN 166) Side-Shield Protection H_Eye->C_Goggles C_Hood Chemical Fume Hood (Minimum 80 fpm) H_Resp->C_Hood C_Mask N95/P100 Respirator (If hood unavailable) H_Resp->C_Mask Exec Proceed to Experimental Protocol C_Gloves->Exec C_Goggles->Exec C_Hood->Exec

Workflow mapping the hazard classifications of substituted phenols to required PPE and controls.

Step-by-Step Operational Methodology

To ensure maximum safety, I have designed this protocol as a self-validating system. Each step includes a built-in check to verify safety before proceeding.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Turn on the chemical fume hood. Validation: Tape a lightweight Kimwipe to the bottom of the sash. It must pull steadily inward, visually confirming a face velocity of 80-100 fpm.

  • Zone Preparation: Line the weighing area with an anti-static bench protector (absorbent side up, polyethylene side down). Causality: The anti-static surface prevents electrostatic dispersion of the powder, while the poly layer stops dissolved spills from reaching the benchtop.

Phase 2: Active Handling & Transfer

  • Gloving Protocol: Don double nitrile gloves. Causality: The outer glove absorbs accidental micro-exposures and can be frequently changed, preserving the inner glove's integrity against lipophilic breakthrough.

  • Tool Selection: Use exclusively grounded, stainless-steel spatulas. Validation: Ensure no plastic spatulas are used. Plastic generates static electricity, causing the powder to aerosolize and adhere to the tool.

  • Weighing: Transfer the required mass directly into a pre-tared, sealable glass vial. Do not use open plastic weigh boats. Cap the vial immediately after transfer. Causality: Capping the vial inside the hood prevents the escape of particulates into the general laboratory environment during transport.

Phase 3: Decontamination & Post-Handling

  • Tool Decontamination: Rinse the stainless-steel spatula with a polar organic solvent (e.g., isopropanol) inside the hood, capturing the runoff in a solvent waste container, followed by a water rinse. Causality: The compound's high LogP makes it insoluble in water; an alcohol rinse is required to break the hydrophobic interactions and ensure complete removal.

  • Glove Removal: Utilize the "beak method" to remove the outer gloves inside out. Validation: The contaminated exterior of the glove must be completely encapsulated within itself before disposal[3].

Spill Response and Disposal Plan

In the event of a breach, immediate, mechanistically sound action is required.

Solid Spill Response Protocol (< 50g):

  • Isolate & Contain: Evacuate personnel from the immediate vicinity. Do not attempt to dry sweep the powder. Causality: Sweeping aerosolizes the phenolic dust, instantly creating a severe inhalation hazard[2].

  • Wet Suppression: Lightly mist the spilled powder with water or cover it with dampened paper towels. Causality: Moisture binds the micro-particulates, eliminating the aerosolization risk.

  • Collection: Use a disposable plastic scoop to transfer the wet mass into a sealable hazardous waste bag.

  • Chemical Neutralization: Wipe the affected surface with a dilute basic solution (e.g., 5% sodium bicarbonate), followed by a soap and water wash. Causality: The basic solution deprotonates the residual phenolic -OH groups, converting the lipophilic compound into a highly water-soluble phenoxide salt, ensuring complete extraction from the benchtop surface.

Disposal: Dispose of all collected spill debris, contaminated weighing paper, and outer gloves in a tightly sealed container labeled "Toxic/Combustible Organic Solid Waste" in accordance with local environmental regulations[4].

References

  • Sigma-Aldrich. "3,4-Dimethoxyphenol Safety Information." Retrieved from 1.

  • ThermoFisher Scientific. "SAFETY DATA SHEET: Phenol, 3,4-dimethoxy-." Retrieved from 2.

  • Sigma-Aldrich. "SAFETY DATA SHEET: 3-Phenylphenol / Dimethoxyphenols." Retrieved from 3.

  • Carl Roth. "Safety Data Sheet: 4-Methoxyphenol." Retrieved from 4.

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